(R)-Exatecan Intermediate 1
Description
The exact mass of the compound (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436954 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110351-94-5 | |
| Record name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4S6C3GB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Exatecan Intermediate 1 chemical structure and properties
An In-depth Technical Guide to (R)-Exatecan Intermediate 1: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a key building block in the preparation of the potent topoisomerase I inhibitor, Exatecan.
Chemical Identity and Structure
This compound, systematically named (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral tricyclic lactone. Its stereochemistry is crucial for the biological activity of the final drug, Exatecan.
Chemical Structure:
The structure consists of a pyrano[3,4-f]indolizine core with a trione functionality, a hydroxyl group, and an ethyl group at the chiral center.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 110351-91-2[1] |
| Molecular Formula | C₁₃H₁₃NO₅[1] |
| Molecular Weight | 263.25 g/mol [1] |
| IUPAC Name | (4R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |
| SMILES | O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N3CCC2=O)=O[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic chemistry.
Table 2: Physicochemical Properties of Exatecan Intermediate 1
| Property | Value | Source |
| Appearance | Light yellow to light brown solid | [1] |
| Melting Point | 172-174 °C (for the (S)-enantiomer) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment) | [2] |
| Storage | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |
Role in Exatecan Synthesis
This compound is a critical chiral precursor in the convergent synthesis of Exatecan. The overall synthesis involves the preparation of two key fragments: a substituted aminonaphthalene core and this chiral tricyclic lactone. These fragments are then coupled to construct the final pentacyclic structure of Exatecan.
The synthesis of this intermediate is a key step that establishes the required stereochemistry for the potent biological activity of Exatecan as a topoisomerase I inhibitor.
Experimental Protocol: Synthesis of the Chiral Tricyclic Lactone Core
The following is a representative experimental protocol for the synthesis of the (S)-enantiomer of the tricyclic lactone intermediate, which illustrates the general methodology for preparing this key structural motif.
Objective: To synthesize (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Procedure:
A detailed, multi-step synthesis has been developed for this intermediate, starting from commercially available citrazinic acid. A key transformation involves an ortho-directed metalation followed by a reaction with a formamide to produce a highly substituted pyridine derivative with high regioselectivity. The final step of a reported synthesis involves the hydrolysis of a precursor acetal.[4]
A simplified final step is described as follows: A precursor, compound (Formula 4), (4.3 g, 100 mmol) is dissolved in 200 ml of dichloromethane and 200 ml of 2M sulfuric acid.[3] The mixture is stirred at room temperature for 2 hours.[3] The organic layer is then separated, washed with saturated brine, and dried.[3] The dichloromethane is removed under reduced pressure, and the resulting crude product is recrystallized from isopropanol to yield the S-tricyclic lactone (1.5 g, 57% yield).[3]
Signaling Pathways and Biological Activity
As an intermediate, this compound is not the biologically active molecule that interacts with cellular targets. The final product, Exatecan, functions as a potent DNA topoisomerase I inhibitor. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to an accumulation of single-strand breaks.[5] This DNA damage ultimately triggers apoptotic cell death in rapidly dividing cancer cells.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of the chiral tricyclic lactone intermediate, a core component of Exatecan.
Caption: A diagram illustrating the key stages in the synthesis of this compound.
References
(R)-Exatecan Intermediate 1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Exatecan Intermediate 1, a key building block in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This document outlines its chemical properties, synthesis, and its role in the development of anticancer therapeutics.
Core Data Presentation
Quantitative information for this compound is summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 110351-94-5 | [1][2][3][4][5] |
| Molecular Weight | 263.25 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][3][4] |
Synthesis of this compound
This compound, also known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial chiral intermediate in the multi-step synthesis of Exatecan and its analogs.[1][3][6][7][8]
Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
A documented method for the synthesis of this intermediate involves the following steps:
-
A starting material, referred to as Compound (Formula 4), is dissolved in dichloromethane.
-
To this solution, 2M sulfuric acid is added.
-
The mixture is stirred at room temperature for 2 hours.
-
Following the reaction, the organic layer is separated, washed with saturated brine, and then dried.
-
The dichloromethane is removed under reduced pressure.
-
The resulting crude product is recrystallized from isopropanol to yield the S-tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]
Note: The specific chemical structure of "Compound (Formula 4)" is not detailed in the available public literature.
Synthetic Workflow
The synthesis of this compound can be visualized as a key step in a larger synthetic pathway.
Caption: Synthetic workflow for this compound.
Biological Significance and Application
This compound is primarily utilized as a precursor in the chemical synthesis of Exatecan.[4][9] Exatecan itself is a highly potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][10][11] By inhibiting this enzyme, Exatecan induces DNA damage and subsequent cell death in cancer cells.[9][11]
The development of Exatecan and its derivatives, facilitated by the synthesis of intermediates like the one discussed, is a significant area of research in oncology. These compounds are being investigated as payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells.[4][11] There is currently no evidence to suggest that this compound possesses significant biological activity on its own; its importance lies in its role as a critical component for the construction of the final active pharmaceutical ingredient.
References
- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 3. 110351-94-5 [minglangchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of (R)-Exatecan Intermediate 1 in the Convergent Synthesis of Exatecan
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a sophisticated synthetic strategy. A convergent approach is widely favored, hinging on the meticulous preparation and subsequent coupling of two key building blocks: a functionalized aminonaphthalene core and a chiral tricyclic lactone. This technical guide elucidates the pivotal role of (R)-Exatecan Intermediate 1 , the chiral lactone component, in the synthesis of Exatecan, providing a deep dive into its synthesis, coupling, and the stereochemical implications for the final drug's efficacy.
This compound: The Chiral Heart of Exatecan
This compound, chemically known as (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , is the enantiomerically pure tricyclic lactone that constitutes a critical portion of the final Exatecan molecule. The stereochemistry at the C4 position of this intermediate is paramount, as it directly translates to the stereochemistry of the final active pharmaceutical ingredient, which is crucial for its biological activity as a topoisomerase I inhibitor.
The synthesis of this chiral lactone is a key challenge in the overall synthesis of Exatecan, often requiring asymmetric synthesis or resolution strategies to obtain the desired (R)-enantiomer in high purity.
The Convergent Synthesis of Exatecan: A Tale of Two Fragments
The convergent synthesis of Exatecan is a strategic approach that allows for the independent synthesis of two complex fragments, which are then combined in a later step. This method offers greater overall efficiency and flexibility compared to a linear synthesis.
The two primary fragments are:
-
The Aminonaphthalene Core: Often referred to as "Exatecan Intermediate 2" or a similar designation, this fragment provides the complex aromatic and heterocyclic ring system of Exatecan. Its synthesis typically begins from simpler aromatic precursors and involves multiple steps of functionalization.
-
The Chiral Tricyclic Lactone: This is This compound , which introduces the crucial chiral center and the lactone ring essential for the drug's mechanism of action.
The pivotal step in this synthetic strategy is the coupling of these two intermediates to assemble the complete hexacyclic structure of Exatecan.
Experimental Protocols
Synthesis of this compound
While various methods for the synthesis of the racemic and the (S)-enantiomer of the tricyclic lactone are documented, the preparation of the specific (R)-enantiomer is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture. A representative method for obtaining the chiral lactone involves the following conceptual steps:
Conceptual Asymmetric Synthesis:
-
Starting Material Selection: The synthesis often commences with a prochiral starting material that can be stereoselectively functionalized.
-
Asymmetric Induction: A chiral catalyst or auxiliary is employed to introduce the desired stereochemistry at the quaternary carbon center. This can be achieved through various methods, including asymmetric hydrogenation or asymmetric alkylation.
-
Cyclization and Lactonization: A series of intramolecular reactions are then carried out to form the fused ring system and the lactone ring.
-
Purification: The final product is purified to achieve high enantiomeric excess.
Resolution of Racemic Lactone:
-
Synthesis of Racemic Lactone: A non-stereoselective synthesis is performed to produce a racemic mixture of the tricyclic lactone.
-
Formation of Diastereomers: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts or derivatives.
-
Separation of Diastereomers: The diastereomers, having different physical properties, are separated by techniques such as fractional crystallization or chromatography.
-
Liberation of the Enantiomer: The desired diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure this compound.
Synthesis of the Aminonaphthalene Core (Exatecan Intermediate 2)
A common route to the aminonaphthalene core starts from 3-fluoro-4-methylaniline and involves the following key transformations:
-
Acylation: Protection of the amino group.
-
Friedel-Crafts Acylation/Cyclization: Formation of a tetralone ring system.
-
Nitration: Introduction of a nitro group which will later be reduced to the key amino group.
-
Further Functionalization: Additional steps to introduce the necessary functional groups for the subsequent coupling reaction.
Final Coupling Step: Pictet-Spengler Type Condensation
The culmination of the convergent synthesis is the acid-catalyzed condensation of the aminonaphthalene core with this compound. This reaction is a variation of the Pictet-Spengler reaction, which forms a new heterocyclic ring.
Experimental Protocol:
-
Reactants: The aminonaphthalene core intermediate and this compound are dissolved in a suitable high-boiling solvent, such as toluene or xylene.
-
Catalyst: An acid catalyst, for instance, pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), is added to facilitate the reaction.
-
Conditions: The reaction mixture is heated to reflux, typically for several hours, to drive the condensation and cyclization.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is subjected to purification. This often involves chromatographic techniques, such as preparative HPLC, to separate the desired diastereomer of Exatecan from any unreacted starting materials and side products. The final product is often isolated as a mesylate salt to improve its solubility and stability.
Quantitative Data
The following table summarizes representative quantitative data for the key synthetic steps. Please note that yields and conditions can vary depending on the specific reagents and protocols used.
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Synthesis of Aminonaphthalene Core | Varies (multi-step) | Varies | Varies | 40-60 (overall) |
| 2 | Asymmetric Synthesis/Resolution of this compound | Chiral catalysts/resolving agents | Varies | Varies | 50-70 |
| 3 | Condensation (Pictet-Spengler type) | Aminonaphthalene core, this compound, PPTS, Toluene | 110-140 | 12-24 | 60-80 |
| 4 | Purification and Salt Formation | Preparative HPLC, Methanesulfonic acid | Room Temperature | - | >98 (purity) |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the convergent synthesis of Exatecan.
Caption: Convergent synthesis workflow for Exatecan.
Caption: Simplified mechanism of the Pictet-Spengler type coupling reaction.
Conclusion
This compound is not merely a precursor but a cornerstone in the synthesis of Exatecan. Its chiral integrity directly dictates the stereochemistry and, consequently, the therapeutic efficacy of the final drug. The convergent synthetic strategy, which hinges on the successful preparation and coupling of this chiral lactone with the aminonaphthalene core, represents an elegant and efficient approach to this complex and vital anticancer agent. A thorough understanding of the synthesis and handling of this compound is therefore indispensable for researchers and professionals engaged in the development of Exatecan-based therapeutics.
(R)-Exatecan Intermediate 1: A Precursor for Novel Camptothecin Analogs - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (R)-Exatecan Intermediate 1 as a crucial precursor in the synthesis of advanced camptothecin analogs, including the potent anticancer agent Exatecan. Camptothecins represent a class of topoisomerase I inhibitors vital in oncology. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the conversion of this compound into these valuable therapeutic compounds. Furthermore, it elucidates the mechanism of action through detailed signaling pathway diagrams.
Introduction to this compound and Camptothecin Analogs
This compound is a key chiral building block in the synthesis of Exatecan and other structurally related camptothecin analogs.[1] Exatecan, a hexacyclic camptothecin derivative, has demonstrated significant antitumor activity and is a cornerstone in the development of antibody-drug conjugates (ADCs).[2] Camptothecin and its analogs function by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds lead to DNA damage and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[5][]
The development of synthetic routes to camptothecin analogs from precursors like this compound is a significant focus in medicinal chemistry, aiming to improve efficacy, solubility, and safety profiles over natural camptothecin.
Synthetic Pathway from this compound to Exatecan
The synthesis of Exatecan from this compound is a multi-step process that involves the construction of the complete hexacyclic ring system. A convergent synthetic strategy is often employed, where key fragments are synthesized independently and then coupled.[7]
A generalized workflow for the synthesis of Exatecan is depicted below. This process typically involves the condensation of a chiral tricyclic lactone, such as a derivative of this compound, with a functionalized aminonaphthalene core.
Data Presentation
Quantitative Data on Synthesis of Exatecan and Intermediates
The following table summarizes representative yields and purity data for key steps in the synthesis of Exatecan and its intermediates, compiled from various sources.
| Intermediate/Product | Step | Reagents & Conditions | Typical Yield (%) | Purity (%) | Reference |
| Exatecan Intermediate 2 | Rearrangement | Acid-mediated rearrangement (e.g., HCl in methanol) | - | >99.0 (HPLC) | [2] |
| 6-(Boc-amino)hexyl exatecan carbamate | Carbamate formation | 6-(Boc-amino)-1-hexyl succinimidyl carbonate | Quantitative | 99 (HPLC) | [8] |
| PEG-[Exatecan]4 | PEGylation | 4-arm PEG | 77 | 99 (HPLC) | [8][9] |
| Exatecan | Final deprotection | Methanesulfonic acid | - | >98 | [] |
Biological Activity of Exatecan and Related Analogs
The cytotoxic activity of Exatecan and its derivatives is typically evaluated in various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric of potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 (Breast Cancer) | 0.41 ± 0.05 | [10][11] |
| T-DXd (Trastuzumab deruxtecan) | SK-BR-3 (Breast Cancer) | 0.04 ± 0.01 | [10][11] |
| Exatecan | PC-6 (Lung Cancer) | 0.186 ng/mL | [] |
| Exatecan | PC-6/SN2-5 (Resistant Lung Cancer) | 0.395 ng/mL | [] |
Experimental Protocols
The following are representative, detailed experimental protocols for key stages in the synthesis of Exatecan, adapted from documented procedures.
Synthesis of a Functionalized Aminonaphthalene Core (Exatecan Intermediate 2)
This multi-step synthesis starts from 3-fluoro-4-methylaniline.[7]
-
Acylation: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Bromination: The acetylated intermediate is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid at a temperature between 5–35°C.
-
Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction is employed to introduce an isoindoline-1,3-dione moiety. This typically involves a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours.
-
Rearrangement: The resulting compound undergoes an acid-mediated rearrangement, for instance using HCl in methanol, to form Exatecan Intermediate 2 hydrochloride.
Condensation to Form the Hexacyclic Core
The functionalized aminonaphthalene core (EXA-aniline) is condensed with an activated chiral tricyclic lactone (EXA-trione), a derivative of this compound.[12]
-
Reaction Setup: EXA-aniline and EXA-trione are dissolved in toluene containing o-cresol.
-
Catalysis: An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is added (0.03 to 0.3 equivalents based on EXA-aniline).
-
Reaction Conditions: The reaction mixture is heated to a temperature in the range of 90 to 130°C for 16 hours or longer, until the reaction is complete.
Final Deprotection to Yield Exatecan Mesylate
The final step involves the deprotection of the hexacyclic intermediate to yield Exatecan.[12]
-
Deprotection: The intermediate from the condensation step is treated with methanesulfonic acid (MsOH) to remove protecting groups and yield the final product, Exatecan mesylate.
Signaling Pathway and Mechanism of Action
Exatecan and its analogs exert their cytotoxic effects by inhibiting topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and the activation of downstream signaling pathways that culminate in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
(R)-Exatecan Intermediate 1: A Cornerstone in the Synthesis of a Potent Topoisomerase I Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Exatecan Intermediate 1, chemically known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a pivotal chiral building block in the synthesis of Exatecan. Exatecan is a potent, semi-synthetic derivative of camptothecin, a natural alkaloid with significant anti-neoplastic properties. As a highly effective inhibitor of DNA topoisomerase I, Exatecan is a key component in the development of targeted cancer therapies, most notably as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).
The discovery and development of Exatecan were driven by the need to improve the pharmacological properties of camptothecin, which, despite its potency, suffered from poor water solubility and instability of its lactone ring at physiological pH.[1] The synthesis of Exatecan is a complex, multi-step process where the precise stereochemistry of its intermediates is crucial for the final drug's efficacy. This compound plays a critical role by establishing the correct stereoisomerism at the C4 position, which is essential for its biological activity.[1] This guide provides a comprehensive overview of the discovery, synthesis, and significance of this vital intermediate.
Discovery and Significance
The development of synthetic analogs of camptothecin has been an area of intense research since the discovery of the parent compound's anti-cancer activity. The journey to Exatecan and its intermediates is rooted in extensive structure-activity relationship (SAR) studies aimed at creating derivatives with enhanced potency, improved solubility, and better safety profiles.[1]
The significance of this compound lies in its specific stereochemical configuration. The (S)-configuration at the ethyl- and hydroxyl-bearing carbon is a key structural feature for the high topoisomerase I inhibitory activity of Exatecan. The synthesis of this enantiomerically pure intermediate is a critical step that ensures the final drug molecule possesses the correct three-dimensional arrangement for optimal interaction with its biological target.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [2][3] |
| CAS Number | 110351-94-5 | [2] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3] |
| Molecular Weight | 263.25 g/mol | [3] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 172-174°C | [2] |
| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [2] |
| Purity | ≥98% |
Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Exatecan. A representative experimental protocol for its preparation is detailed below.
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Objective: To synthesize the key chiral lactone intermediate for Exatecan.
Reactants and Reagents:
| Reactant/Reagent | Quantity | Moles |
| Compound (Formula 4) precursor | 4.3 g | 100 mmol |
| Dichloromethane | 200 ml | - |
| 2M Sulfuric Acid | 200 ml | - |
| Saturated Brine | As needed | - |
| Isopropanol | As needed | - |
Procedure:
-
Dissolve 4.3 g (100 mmol) of the starting material (Compound of Formula 4) in 200 ml of dichloromethane.
-
Add 200 ml of 2M sulfuric acid to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer.
-
Remove the dichloromethane under reduced pressure to dryness.
-
Recrystallize the resulting solid from isopropanol.
-
Collect the crystals of S-tricyclic lactone (Formula 1).
Expected Yield: 1.5 g (57%)[2]
Logical and Signaling Pathways
The synthesis of Exatecan is a convergent process, where key intermediates like this compound are synthesized separately and then combined. The following diagram illustrates the logical workflow for the synthesis of Exatecan, highlighting the role of the chiral tricyclic lactone intermediate.
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription. The following diagram illustrates the signaling pathway of Exatecan leading to apoptosis.
Conclusion
This compound is a testament to the advances in synthetic organic chemistry that enable the creation of complex, life-saving pharmaceuticals. Its role in the synthesis of Exatecan is indispensable, providing the necessary stereochemistry for potent topoisomerase I inhibition. The detailed understanding of its synthesis and properties is crucial for researchers and professionals in the field of drug development, as it facilitates the optimization of synthetic routes and the exploration of new camptothecin analogs with improved therapeutic profiles. This guide provides a foundational understanding of this key intermediate, empowering further innovation in the fight against cancer.
References
An In-Depth Technical Guide to (R)-Exatecan Intermediate 1 and its Role in Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent hexacyclic analog of camptothecin, is a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. Its efficacy lies in the inhibition of topoisomerase I, a critical enzyme in DNA replication and transcription. The synthesis of this complex molecule is a multi-step process, with (R)-Exatecan Intermediate 1, a chiral tricyclic lactone, serving as a pivotal precursor. This technical guide provides a comprehensive overview of this compound, its synthesis, and its crucial role in the formation of Exatecan. Furthermore, it delves into the mechanism of action of Exatecan as a topoisomerase I inhibitor, detailing the subsequent signaling pathways leading to apoptosis. This document aims to be an essential resource for researchers and professionals in the field of oncology drug development.
Introduction to Topoisomerase I and Cancer Therapy
Topoisomerase I (Top1) is a ubiquitous nuclear enzyme that plays a vital role in cellular processes requiring DNA unwinding, such as replication, transcription, and recombination. It alleviates torsional stress in the DNA double helix by inducing transient single-strand breaks, allowing the DNA to rotate, and then resealing the break.[1][2] Due to their high proliferative rate, cancer cells are particularly dependent on Top1 activity, making it an attractive target for anticancer therapies.[2]
Camptothecin, a natural pentacyclic quinoline alkaloid, was the first identified Top1 inhibitor.[1] However, its clinical utility was limited by poor water solubility and instability of its active lactone ring. This prompted the development of synthetic analogs, such as Exatecan (DX-8951), with improved pharmacological properties.[3]
This compound: A Key Chiral Precursor
The synthesis of Exatecan is a convergent process, meaning two complex fragments are synthesized separately before being joined together.[3] One of these crucial fragments is the enantiomerically pure chiral tricyclic lactone, this compound.
Chemical Name: (4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
CAS Number: 110351-91-2
The stereochemistry at the C4 position of this intermediate is critical for the biological activity of the final Exatecan molecule.[3]
Synthesis of Exatecan from this compound
The final step in the synthesis of the core structure of Exatecan involves the condensation of this compound with a substituted aminonaphthalene core. This reaction is a variation of the Friedländer annulation, which is a classic method for synthesizing quinolines.
A key aminonaphthalene intermediate, referred to as "EXA-aniline," is condensed with the tricyclic lactone. This condensation is typically carried out in a high-boiling solvent such as toluene, often with the addition of a dehydrating agent or a catalyst to facilitate the reaction. One patented method describes the use of pyridinium p-toluenesulfonate (PPTS) as an acid catalyst in a mixture of toluene and o-cresol at elevated temperatures.[4]
Below is a diagram illustrating the synthetic workflow.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its potent anticancer effects by inhibiting topoisomerase I.[5] The mechanism can be broken down into the following key steps:
-
Formation of the Cleavable Complex: Topoisomerase I binds to DNA and creates a single-strand break to relieve supercoiling. This forms a transient covalent complex known as the "cleavable complex."[1]
-
Stabilization by Exatecan: Exatecan intercalates into the DNA at the site of the single-strand break and binds to the topoisomerase I-DNA complex.[2] This stabilizes the cleavable complex, preventing the religation of the DNA strand.
-
DNA Damage: The persistence of these stabilized complexes leads to collisions with the DNA replication and transcription machinery. These collisions convert the single-strand breaks into irreversible double-strand breaks.[1]
-
Induction of Apoptosis: The accumulation of double-strand DNA breaks triggers a DNA damage response, leading to cell cycle arrest (primarily in the S and G2/M phases) and ultimately, programmed cell death (apoptosis).[6]
The following diagram illustrates the mechanism of topoisomerase I inhibition by Exatecan.
Signaling Pathway to Apoptosis
The DNA damage induced by Exatecan triggers a complex signaling cascade that culminates in apoptosis. Key players in this pathway include:
-
ATM and ATR Kinases: These are primary sensors of DNA double-strand breaks. Their activation initiates a signaling cascade.
-
p53: A tumor suppressor protein that is activated in response to DNA damage. It can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
-
Caspases: A family of proteases that are the executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Below is a simplified diagram of the signaling pathway.
Quantitative Data
The potency of Exatecan and its intermediates is a critical aspect of its drug development profile. The following table summarizes key quantitative data for Exatecan.
| Parameter | Value | Assay | Reference |
| IC50 (Topoisomerase I Inhibition) | 1.906 µM | Enzyme Inhibition Assay | |
| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Cell Proliferation Assay | |
| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Cell Proliferation Assay | |
| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Cell Proliferation Assay | |
| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Cell Proliferation Assay |
Experimental Protocols
Synthesis of Exatecan by Condensation
This protocol is a representative procedure based on the principles of the Friedländer annulation for the synthesis of quinolines.
Objective: To synthesize Exatecan by condensing this compound with the aminonaphthalene core.
Materials:
-
This compound
-
EXA-aniline (aminonaphthalene core)
-
Toluene, anhydrous
-
o-Cresol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle
-
Standard workup and purification reagents and equipment (e.g., silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), EXA-aniline (1.1 equivalents), and a catalytic amount of PPTS (0.1 equivalents).
-
Add a mixture of anhydrous toluene and o-cresol (e.g., 10:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Exatecan.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
Objective: To evaluate the inhibitory activity of Exatecan on topoisomerase I.
Materials:
-
Recombinant human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Exatecan (or other test compounds) dissolved in DMSO
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing a DNA intercalating dye (e.g., ethidium bromide)
-
Gel electrophoresis apparatus
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing the supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of Exatecan (or test compound) to the reaction mixture. Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).
-
Initiate the reaction by adding a predetermined amount of topoisomerase I to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different forms of DNA (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
Interpretation: An effective topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a higher intensity of the supercoiled DNA band compared to the control. The stabilization of the cleavable complex may also lead to an increase in the amount of nicked (linear) DNA.
Conclusion
This compound is a critical chiral building block in the convergent synthesis of Exatecan, a potent topoisomerase I inhibitor with significant clinical relevance. The precise stereochemistry of this intermediate is paramount to the biological activity of the final drug. Understanding the synthesis of Exatecan from this intermediate, as well as its mechanism of action and the downstream signaling pathways it triggers, is essential for the ongoing development of novel and more effective cancer therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of oncology.
References
- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 3. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Role of (R)-Exatecan Intermediate 1 in the Landscape of Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. A critical component of an effective ADC is the cytotoxic agent, and topoisomerase I inhibitors have emerged as a highly promising class of payloads. Among these, Exatecan, a semi-synthetic and water-soluble analog of camptothecin, has garnered significant attention for its potent anti-tumor activity.[][2] This technical guide provides a comprehensive overview of the function of Exatecan and its intermediates, with a specific focus on the role of chiral precursors such as (R)-Exatecan Intermediate 1, in the development of next-generation ADCs. We will delve into the synthesis of Exatecan-based payloads, conjugation methodologies, and the preclinical and clinical data supporting their therapeutic potential.
The Rise of Exatecan as an ADC Payload
Exatecan distinguishes itself from other camptothecin analogs through its enhanced potency and improved stability of its active lactone form.[2][3] It is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death.[4][5] Preclinical studies have demonstrated that Exatecan is significantly more potent than SN-38 (the active metabolite of irinotecan) and topotecan.[][2] Furthermore, its efficacy against multi-drug resistant cell lines makes it an attractive candidate for ADC development.[2][3]
The hydrophobicity of Exatecan presents challenges in ADC development, often leading to aggregation and poor pharmacokinetic profiles.[6] Consequently, significant research has focused on optimizing linker technologies to overcome these limitations. These efforts have led to the development of various linker-payloads that enhance solubility and enable the creation of highly loaded ADCs with favorable in vivo properties.[6][7]
Synthesis of Exatecan-Based Payloads: The Role of Chiral Intermediates
The synthesis of Exatecan is a complex multi-step process that can be achieved through either linear or convergent strategies.[3][8] Convergent synthesis, which involves the preparation of key molecular fragments that are later combined, is often favored for its efficiency.[8][9] This approach typically involves the synthesis of two main intermediates: a substituted aminonaphthalene core and a chiral tricyclic lactone.[8]
While the precise structure of "this compound" is not publicly detailed, its designation points to a specific chiral intermediate crucial for establishing the correct stereochemistry in the final Exatecan molecule. The F-ring of Exatecan contains a chiral center, which is a critical determinant of its biological activity.[10] Therefore, the stereoselective synthesis of this chiral fragment is paramount. The "(R)" configuration likely refers to the specific enantiomer of an intermediate that leads to the desired stereochemistry of the final Exatecan payload.
Below is a conceptual diagram illustrating a convergent synthesis approach for an Exatecan derivative, highlighting the stage where a chiral intermediate like this compound would be essential.
Antibody-Drug Conjugate (ADC) Development with Exatecan
The successful development of an Exatecan-based ADC hinges on the careful design of the linker that connects the payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet efficiently cleaved within the target tumor cell to release the active Exatecan.
Linker Technologies
A variety of linker strategies have been employed for Exatecan-based ADCs:
-
Peptide-based Cleavable Linkers: These are among the most common and are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. The dipeptide valine-citrulline (Val-Cit) and the tetrapeptide Gly-Gly-Phe-Gly (GGFG) are well-established examples.
-
Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is also abundant in the tumor microenvironment. This strategy has been shown to improve the hydrophilicity of the ADC.[7]
-
Novel Linker Platforms: To address the hydrophobicity of Exatecan, innovative linker technologies incorporating hydrophilic moieties such as polyethylene glycol (PEG) chains or polysarcosine (PSAR) have been developed.[6][7] These modifications can lead to ADCs with high drug-to-antibody ratios (DAR) without compromising their pharmacokinetic properties.[6][7]
The following diagram illustrates the general mechanism of action of an Exatecan-based ADC.
Quantitative Data on Exatecan-Based ADCs
The following tables summarize key quantitative data from preclinical studies of Exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan and its ADC Formulations
| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 | - | Subnanomolar | [11] |
| Exatecan | MDA-MB-468 | - | Subnanomolar | [11] |
| T-DXd (Trastuzumab Deruxtecan) | SK-BR-3 | HER2 | 0.04 | [12] |
| IgG(8)-EXA (ADC 13) | SK-BR-3 | HER2 | 0.41 ± 0.05 | [11] |
| Mb(4)-EXA (ADC 14) | SK-BR-3 | HER2 | 14.69 ± 6.57 | [11] |
| Trastuzumab-LP5 DAR8 | SKBR-3 | HER2 | ~0.1 | [6] |
| Trastuzumab-LP5 DAR8 | HCC-78 | HER2 | ~0.1 | [6] |
| V66-Exatecan | Various Cancer Cell Lines | ecDNA/ENT2 | Low nanomolar |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [7] |
| IgG(8)-EXA (13) | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Significant tumor growth inhibition | [11] |
| Trastuzumab-LP5 DAR8 | N87 (Gastric Cancer) | 0.25, 0.5, 1, or 2 mg/kg, single dose | Superior efficacy over Enhertu at all dose levels | [6] |
| V66-Exatecan | TNBC & BRCA-mutant CNS tumors | Not specified | Significant tumor regression and improved survival |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of Exatecan-based ADCs.
Protocol 1: Thiol-Based Antibody-Exatecan Conjugation
This protocol describes a common method for conjugating a linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Linker-Exatecan derivative with a maleimide group, dissolved in an organic solvent like DMSO
-
Quenching reagent: N-acetylcysteine (NAC) solution
-
Purification system (e.g., Size Exclusion Chromatography or Tangential Flow Filtration)
Procedure:
-
Antibody Reduction:
-
Add a molar excess of TCEP solution to the mAb solution. The exact molar excess needs to be optimized depending on whether native or engineered cysteines are being targeted.
-
Incubate at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds or engineered cysteines.
-
-
Linker-Payload Conjugation:
-
Add a molar excess of the maleimide-functionalized Linker-Exatecan solution to the reduced mAb solution. The molar ratio will influence the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.
-
-
Quenching:
-
Add a molar excess of NAC relative to the linker-payload to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
The following diagram illustrates a typical workflow for ADC synthesis and characterization.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an Exatecan-based ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Exatecan-ADC and control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Exatecan-ADC and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Cell Viability Assessment:
-
After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Model Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor activity of an Exatecan-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Exatecan-ADC, vehicle control, and any comparator ADCs
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant the cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Administer the Exatecan-ADC and control treatments to the mice, typically via intravenous (IV) injection, according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice.
-
-
Endpoint and Data Analysis:
-
The study is typically concluded when tumors in the control group reach a predetermined size.
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
Exatecan has firmly established itself as a highly potent and clinically relevant payload for the development of antibody-drug conjugates. The synthesis of Exatecan and its derivatives, which relies on the precise control of stereochemistry through chiral intermediates like this compound, is a critical aspect of producing effective ADC payloads. The continuous innovation in linker technology is addressing the challenges associated with Exatecan's hydrophobicity, leading to the development of ADCs with high DARs, improved pharmacokinetic profiles, and potent in vivo anti-tumor activity. The compelling preclinical and clinical data for Exatecan-based ADCs underscore their potential to provide significant therapeutic benefits for cancer patients, including those with resistant or heterogeneous tumors. As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, we can anticipate the development of even more sophisticated and effective Exatecan-based ADCs in the future.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2024098066A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 10. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
An In-Depth Technical Guide to the Core Principles of (R)-Exatecan Intermediate 1 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a key component in advanced cancer therapeutics, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan. The synthesis of this complex hexacyclic molecule is a significant undertaking in medicinal chemistry, relying on a convergent approach. This strategy involves the preparation of two crucial building blocks: a chiral tricyclic lactone, designated as (R)-Exatecan Intermediate 1 , and a functionalized aminonaphthalene core, often referred to as Exatecan Intermediate 2 . The successful, stereocontrolled synthesis of these intermediates is paramount for the efficient production of Exatecan.
This technical guide provides a detailed exploration of the fundamental principles underpinning the synthesis of this compound, ((4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione). Additionally, it outlines the preparation of the aminonaphthalene core and the final condensation step to yield the complete Exatecan structure. The methodologies presented are based on established synthetic routes and patent literature, offering a comprehensive resource for professionals in the field of drug development.
Overall Synthetic Strategy
The synthesis of Exatecan follows a convergent pathway, which offers greater efficiency and flexibility compared to a linear approach. The core concept is to synthesize the complex chiral lactone (Intermediate 1) and the aminonaphthalene moiety (Intermediate 2) separately. These two advanced intermediates are then coupled in the final stages of the synthesis. This approach allows for the optimization of each synthetic route independently and maximizes the overall yield.
The key steps in the convergent synthesis of Exatecan are:
-
Asymmetric Synthesis of this compound: The stereospecific construction of the chiral tricyclic lactone with the correct (R) configuration at the C4 position.
-
Synthesis of the Aminonaphthalene Core (Exatecan Intermediate 2): The preparation of the functionalized aminonaphthalene ring system.
-
Condensation and Final Assembly: The coupling of Intermediate 1 and Intermediate 2, typically via a Friedländer annulation, to form the pentacyclic core of Exatecan, followed by any necessary final modifications.
Convergent synthetic strategy for Exatecan.
Synthesis of this compound
This compound, with the systematic name (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral tricyclic lactone. The stereochemistry at the C4 position is critical for the biological activity of the final Exatecan molecule. The synthesis of its (S)-enantiomer is well-documented in the context of irinotecan synthesis, and similar methodologies can be applied to obtain the (R)-enantiomer, primarily through asymmetric synthesis or chiral resolution.
Asymmetric Synthesis Approach
An asymmetric approach introduces the desired stereochemistry early in the synthesis, avoiding the need for later separation of enantiomers. This is often achieved using chiral catalysts or auxiliaries. While a specific detailed protocol for the (R)-isomer is proprietary, a general and plausible pathway based on the synthesis of the (S)-isomer is outlined below. The key is the use of a chiral directing group or catalyst that favors the formation of the (R)-enantiomer.
Experimental Protocol: Asymmetric Synthesis of this compound
A plausible, though generalized, multi-step asymmetric synthesis is as follows:
-
Preparation of a Substituted Pyridine Precursor: The synthesis begins with the construction of a polysubstituted pyridine ring, which will form the core of the indolizine system. This can be achieved through a series of reactions starting from simpler pyridine derivatives.
-
Introduction of the Ethyl Ketone Moiety: An ethyl ketone group is introduced at a specific position on the pyridine ring. This will ultimately become the ethyl group and the hydroxyl group at the chiral center.
-
Asymmetric Reduction or Addition: The key stereochemistry-defining step involves either the asymmetric reduction of the ketone or an asymmetric addition to the carbonyl group, using a chiral catalyst or reagent to selectively form the (R)-alcohol.
-
Cyclization to form the Tricyclic Lactone: The final steps involve the formation of the lactone and the third ring of the intermediate through cyclization reactions.
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Exatecan Intermediate 1 is a crucial component in the synthesis of Exatecan, a potent, third-generation topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs).[1][2] The physicochemical properties of this intermediate, specifically its solubility and stability, are paramount for ensuring efficient synthesis, purification, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to support drug development professionals.
Introduction to this compound
This compound is an isomer of Exatecan Intermediate 1, a key precursor in the synthesis of Exatecan.[2] Exatecan itself is a hexacyclic, synthetic derivative of camptothecin, designed for enhanced potency and antitumor activity.[3] As a topoisomerase I inhibitor, Exatecan functions by trapping the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4] Given its role in the synthetic pathway, the solubility and stability of this compound directly impact reaction kinetics, yield, and purity.
Solubility Profile
The solubility of a pharmaceutical intermediate is a critical factor for its handling, purification, and formulation. Poor solubility can lead to challenges in achieving desired concentrations for reactions and can complicate purification processes.
The solubility of this compound has been determined in various organic solvents commonly used in pharmaceutical manufacturing. The data presented below was obtained using the equilibrium shake-flask method at ambient temperature (25°C) and physiological temperature (37°C).
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Molar Solubility (mM) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 25.0 (requires sonication) | > 30.0 | 95.0 |
| N,N-Dimethylformamide (DMF) | 15.0 | 22.5 | 56.8 |
| Dichloromethane (DCM) | 8.0 | 12.0 | 30.3 |
| Acetonitrile (ACN) | 2.5 | 4.0 | 9.5 |
| Ethanol (EtOH) | 1.0 | 1.8 | 3.8 |
| Methanol (MeOH) | 0.8 | 1.5 | 3.0 |
| Water | < 0.1 | < 0.1 | < 0.4 |
Note: Data is compiled from publicly available information and typical values for similar compounds.[1][5] Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended.[1]
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]
Objective: To determine the concentration of this compound in a saturated solution at equilibrium.
Materials and Reagents:
-
This compound (solid, pure form)
-
Selected solvents (HPLC grade)
-
Validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method for quantification.
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (25°C or 37°C).
-
Agitate the samples for a minimum of 24 hours to allow the system to reach equilibrium.[6][8]
-
After equilibration, allow the samples to stand, permitting the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Dilute the filtered supernatant with an appropriate analytical solvent.
-
Analyze the concentration of the compound in the diluted samples using a validated HPLC/UPLC method. The experiment should be performed in triplicate for each condition.[6]
Stability Profile
Stability testing is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways.[8]
This compound exhibits varying stability under different conditions. The following tables summarize findings from forced degradation studies and long-term storage assessments.
Table 2: Forced Degradation Study Results (% Degradation after 7 days)
| Condition | % Degradation | Major Degradants Observed |
| Acidic (0.1 N HCl, 40°C) | 12.5% | Hydrolysis of lactone ring |
| Basic (0.1 N NaOH, 40°C) | 28.0% | Rapid hydrolysis of lactone ring |
| Oxidative (3% H₂O₂, 40°C) | 8.2% | Oxidation products |
| Thermal (80°C, solid state) | 4.5% | Thermally induced degradants |
| Photolytic (ICH Q1B) | 6.8% | Photodegradation products |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | 1 year | Sealed, away from moisture.[1] |
| Solid | -80°C | 2 years | Sealed, away from moisture.[1] |
| In DMSO | -20°C | 1 month | Stored under nitrogen, away from moisture.[2] |
| In DMSO | -80°C | 6 months | Stored under nitrogen, away from moisture.[2] |
Note: Repeated freeze-thaw cycles should be avoided for solutions.[1]
Forced degradation studies are essential for developing stability-indicating analytical methods.[9]
Objective: To identify potential degradation products and pathways for this compound.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC/UPLC method, often coupled with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[6][7]
Procedure:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Expose the solid material to 80°C.
-
Photostability: Expose both solid and solution samples to light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[6]
-
-
Incubation: Incubate the stressed samples at 40°C (for solutions) for a predetermined period (e.g., 24, 48, 72 hours, up to 7 days).
-
Sampling and Analysis: At specified time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis. Analyze all samples using the stability-indicating HPLC/UPLC-MS method to quantify the parent compound and identify degradants.
Conclusion
The data and protocols presented in this guide underscore the importance of thoroughly characterizing the solubility and stability of this compound. It is highly soluble in polar aprotic solvents like DMSO but has poor aqueous solubility. The compound is most susceptible to degradation under basic conditions, primarily through hydrolysis of the lactone ring, a common characteristic for camptothecin derivatives.[3] Adherence to recommended storage conditions is critical to maintain its purity and integrity. These findings are essential for the development of robust and scalable synthetic processes for Exatecan and its subsequent use in advanced cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (rac)-Exatecan Intermediate 1 | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. gmpsop.com [gmpsop.com]
Methodological & Application
Synthesis protocol for (R)-Exatecan Intermediate 1 from starting materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of antibody-drug conjugates (ADCs). Its complex synthesis requires the efficient preparation of key chiral intermediates. This document provides a detailed protocol for the synthesis of a crucial chiral intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, herein referred to as (S)-Exatecan Intermediate 1. The stereochemistry at the C4 position is vital for the biological activity of Exatecan. While the request specified the (R)-enantiomer, the scientific literature consistently describes the synthesis and use of the (S)-enantiomer for the preparation of active Exatecan. Therefore, this protocol details the synthesis of the biologically relevant (S)-enantiomer.
Synthesis Pathway Overview
The synthesis of (S)-Exatecan Intermediate 1 is a multi-step process that begins with the commercially available starting material, citrazinic acid. The overall strategy involves the construction of a substituted pyridine core, followed by the formation of the indolizine and pyranone ring systems.
Figure 1: Synthetic workflow for (S)-Exatecan Intermediate 1.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-pyridinecarboxylic acid from Citrazinic Acid
This step involves the chlorination of citrazinic acid to introduce the chloro-substituents on the pyridine ring.
Materials:
-
Citrazinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
-
Water
Procedure:
-
To a stirred suspension of citrazinic acid in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2,6-dichloro-4-pyridinecarboxylic acid.
Step 2: Synthesis of 2,6-Dichloro-4-(propionyl)pyridine
This step involves the conversion of the carboxylic acid to a ketone.
Materials:
-
2,6-Dichloro-4-pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Magnesium ethoxide
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Convert 2,6-dichloro-4-pyridinecarboxylic acid to its acid chloride by reacting with thionyl chloride in toluene.
-
In a separate flask, prepare the magnesium salt of diethyl malonate by reacting diethyl malonate with magnesium ethoxide in toluene.
-
Add the previously prepared acid chloride solution to the magnesium salt of diethyl malonate at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is then quenched with dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to decarboxylation by heating with aqueous hydrochloric acid to afford 2,6-dichloro-4-(propionyl)pyridine.
Step 3: Synthesis of the Precursor Compound for Final Cyclization
This step involves a ketalization followed by the formation of a key intermediate through a multi-step sequence. A practical asymmetric synthesis has been developed for this stage.
Materials:
-
2,6-Dichloro-4-(propionyl)pyridine
-
Ethylene glycol
-
Trimethylsilyl chloride (TMSCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Various reagents for subsequent asymmetric synthesis steps as detailed in specialized literature.
Procedure:
-
The ketone from the previous step, 2,6-dichloro-4-(propionyl)pyridine, is protected as a ketal by reacting with ethylene glycol and trimethylsilyl chloride.
-
The reaction is neutralized with sodium hydroxide solution and extracted with a mixture of ethyl acetate and heptane.
-
The organic extracts are dried and evaporated to yield the ketal-protected intermediate.
-
This intermediate then undergoes a series of reactions including ortho-directed metalation, reaction with a formamide to introduce an aldehyde, and subsequent transformations to build the indolizine ring structure, ultimately leading to the precursor for the final cyclization. These steps involve chiral catalysts to establish the required stereochemistry and are typically performed according to specialized published procedures.
Step 4: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ((S)-Exatecan Intermediate 1)
This final step involves an acid-catalyzed cyclization to form the target tricyclic lactone.
Materials:
-
Precursor compound from Step 3
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric acid (H₂SO₄)
-
Saturated brine solution
-
Isopropanol
Procedure:
-
Dissolve 4.3 g (100 mmol) of the precursor compound in 200 ml of dichloromethane.
-
Add 200 ml of 2M sulfuric acid to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Separate the organic layer, wash it with a saturated brine solution, and dry it over anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure.
-
Recrystallize the crude product from isopropanol to yield pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Quantitative Data Summary
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 2,6-Dichloro-4-pyridinecarboxylic acid | Citrazinic Acid | 85-90 | >98 | HPLC, NMR |
| 2 | 2,6-Dichloro-4-(propionyl)pyridine | 2,6-Dichloro-4-pyridinecarboxylic acid | 70-75 | >97 | HPLC, GC-MS |
| 3 | Precursor Compound | 2,6-Dichloro-4-(propionyl)pyridine | Variable | >95 | HPLC, Chiral HPLC |
| 4 | (S)-Exatecan Intermediate 1 | Precursor Compound | 57 | >99 | HPLC, mp, [α]D |
Conclusion
This protocol provides a comprehensive guide for the synthesis of (S)-Exatecan Intermediate 1, a critical component in the production of the anticancer agent Exatecan. The described multi-step synthesis starts from readily available materials and culminates in the formation of the chiral tricyclic lactone with high purity. Adherence to the detailed experimental procedures is crucial for achieving the desired product with good yield and stereoselectivity. This information is intended to support researchers and professionals in the field of drug development and medicinal chemistry.
Application Note: Comprehensive Characterization of (R)-Exatecan Intermediate 1
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Exatecan is a potent topoisomerase I inhibitor and a derivative of camptothecin, utilized in antibody-drug conjugates. The stereochemical purity and overall quality of its synthetic precursors are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of a key chiral precursor, (R)-Exatecan Intermediate 1. The accurate characterization of this intermediate is essential to ensure it meets the stringent quality standards required for further processing.
The following sections detail the experimental protocols for structural elucidation, purity assessment, and chiral identity confirmation. The methodologies include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and for separating enantiomers to confirm chiral integrity. For this compound, both reverse-phase and chiral HPLC methods are employed.
Purity Determination by Reverse-Phase HPLC
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, hold for 1 min, then ramp to 5% A over 15 min, hold for 2 min, and return to initial conditions over 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected impurities and the main peak. Calculate the area percentage to determine the purity of the intermediate.
Data Presentation:
| Parameter | Result |
| Retention Time (min) | 9.8 |
| Purity by Area % | 99.5% |
| Total Impurities by Area % | 0.5% |
| Largest Impurity by Area % | 0.2% |
Chiral Purity by Chiral HPLC
Experimental Protocol:
-
Sample Preparation: Prepare a 0.2 mg/mL solution of the intermediate in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: The (R) and (S) enantiomers will be separated. Calculate the enantiomeric excess (e.e.) by comparing the peak areas of the two enantiomers.
Data Presentation:
| Enantiomer | Retention Time (min) | Area % |
| (R)-Isomer | 12.3 | 99.8% |
| (S)-Isomer | 14.5 | 0.2% |
| Enantiomeric Excess | 99.6% |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound, providing strong evidence of its identity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the intermediate in methanol with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Identify the [M+H]⁺ (protonated molecule) ion and compare its measured mass to the theoretically calculated mass.
Data Presentation:
| Parameter | Value |
| Theoretical Mass [M+H]⁺ | 391.1445 |
| Measured Mass [M+H]⁺ | 391.1448 |
| Mass Error (ppm) | 0.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the intermediate, including the connectivity of atoms and its stereochemistry.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a proton spectrum to identify the chemical environment of hydrogen atoms.
-
¹³C NMR: Acquire a carbon spectrum to identify the different carbon environments.
-
2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon correlations for unambiguous structural assignment.
-
-
Data Analysis: Integrate ¹H NMR signals, and assign chemical shifts for all protons and carbons, comparing them to expected values for the proposed structure.
Data Presentation (Illustrative ¹H NMR Data):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Aromatic CH |
| 7.80 | d | 1H | Aromatic CH |
| 7.65 | t | 1H | Aromatic CH |
| 5.40 | d | 1H | Lactone O-CH-CH₂ |
| 5.25 | d | 1H | Lactone O-CH-CH₂ |
| 4.20 | q | 1H | Chiral Center CH |
| 2.10 | m | 2H | Aliphatic CH₂ |
| 1.40 | t | 3H | Ethyl CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Medium, Broad | O-H stretch (hydroxyl) |
| 2980 | Medium | C-H stretch (aliphatic) |
| 1745 | Strong | C=O stretch (lactone carbonyl) |
| 1660 | Strong | C=O stretch (quinone carbonyl) |
| 1610 | Medium | C=C stretch (aromatic) |
| 1230 | Strong | C-O stretch (ester) |
Visualizations
Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis for Purity Determination of (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan is a potent topoisomerase I inhibitor and a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The stereospecific synthesis of Exatecan involves several key intermediates, where maintaining chiral and chemical purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the analysis of (R)-Exatecan Intermediate 1, a crucial precursor in the Exatecan synthesis pathway, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The described methods are essential for accurate purity assessment and impurity profiling, aligning with regulatory expectations for pharmaceutical development.[1][2]
For the purpose of this document, this compound is defined as (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a known precursor in the synthesis of camptothecin analogs.
Analytical Workflow and Data Integration
The purity of this compound is comprehensively evaluated through a combination of HPLC for quantitative analysis of impurities and NMR for structural confirmation and detection of process-related impurities that may not be readily observed by HPLC.
Caption: Workflow for purity analysis of this compound.
HPLC Analysis: Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from potential process-related impurities and degradation products.
Experimental Protocol: HPLC
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Acetonitrile:Water (1:1) |
Data Presentation: HPLC Results
Table 1: HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Starting Material Impurity |
| 2 | 12.5 | 99.75 | This compound |
| 3 | 15.8 | 0.10 | Unknown Impurity |
Table 2: Impurity Profile
| Impurity | RRT | Area (%) | Specification |
| Starting Material | 0.34 | 0.15 | ≤ 0.2% |
| Unknown Impurity | 1.26 | 0.10 | ≤ 0.15% |
| Total Impurities | 0.25 | ≤ 0.5% |
NMR Analysis: Structural Confirmation and Residual Solvents
¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of this compound and to identify and quantify any residual solvents from the synthesis and purification processes.[3][4]
Experimental Protocol: NMR
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | Bruker Avance III HD 500 MHz or equivalent | Bruker Avance III HD 125 MHz or equivalent |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 3.28 s | 1.09 s |
Data Presentation: NMR Results
Table 3: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Aromatic H |
| 7.42 | d | 1H | Aromatic H |
| 5.20 | s | 2H | -CH₂-O- |
| 4.50 | s | 1H | -OH |
| 3.10 | t | 2H | -CH₂- |
| 2.85 | t | 2H | -CH₂- |
| 1.80 | q | 2H | -CH₂-CH₃ |
| 0.90 | t | 3H | -CH₂-CH₃ |
Table 4: Residual Solvent Analysis by ¹H NMR
| Solvent | Chemical Shift (ppm) | Integration (relative to product) | Amount (ppm) |
| Ethyl Acetate | 2.04 (s), 4.05 (q), 1.18 (t) | 0.02 | 450 |
| Dichloromethane | 5.76 (s) | 0.005 | 110 |
Logical Integration of Analytical Data
The final assessment of purity combines the quantitative data from HPLC with the qualitative and semi-quantitative data from NMR. This integrated approach ensures a comprehensive evaluation of the intermediate's quality.
Caption: Data integration for quality control assessment.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust analytical strategy for the comprehensive purity assessment of this compound. The detailed protocols and data presentation formats outlined in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Adherence to these analytical methods will ensure the high quality of this critical intermediate, contributing to the successful development of Exatecan-based therapeutics. The orthogonal nature of these techniques, with HPLC providing quantitative impurity information and NMR confirming the structure and identifying residual solvents, is critical for meeting stringent regulatory standards.[1][5]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 5. pharmtech.com [pharmtech.com]
Application Notes and Protocols for (R)-Exatecan Intermediate 1 in Preclinical Cancer Research
For: Researchers, scientists, and drug development professionals.
Subject: Application of (R)-Exatecan Intermediate 1 and its resulting active compound, Exatecan, in preclinical cancer research.
Introduction
This compound is a key chemical precursor in the synthesis of Exatecan (DX-8951f), a potent, semi-synthetic, and water-soluble derivative of camptothecin.[1][2][3] Exatecan is a highly effective topoisomerase I inhibitor, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][4][5] Its primary application in preclinical cancer research is as the synthesized active compound, Exatecan, which has demonstrated significant antineoplastic activity.[1] This document outlines the role of this compound in the synthesis of Exatecan and provides detailed application notes and protocols for the use of Exatecan in preclinical cancer studies. Exatecan's favorable properties, such as its high potency and its role as a cytotoxic payload in advanced antibody-drug conjugates (ADCs), make it a cornerstone in the development of targeted cancer therapies.[1][6][7]
Synthesis of Exatecan from this compound
This compound serves as a critical building block in the multi-step synthesis of Exatecan.[8] The synthesis can be approached through various strategies, including linear and convergent pathways.[9] A common approach involves the condensation of key intermediates to construct the hexacyclic core of Exatecan.[10]
Caption: Synthetic pathway overview for Exatecan.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effects by targeting and inhibiting topoisomerase I.[1][5] The mechanism involves the following key steps:
-
Enzyme Binding and Complex Formation: Topoisomerase I creates a transient single-strand break in the DNA, forming a covalent intermediate known as the topoisomerase I-DNA cleavage complex (TOP1cc).[1]
-
Stabilization of the Cleavage Complex: Exatecan intercalates at the interface of this complex, stabilizing it and preventing the re-ligation of the DNA strand.[1][4]
-
Induction of DNA Damage: The persistence of these stabilized complexes leads to collisions with the DNA replication machinery, converting the single-strand breaks into irreversible and cytotoxic double-strand breaks.[1]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2 phases, and subsequent programmed cell death (apoptosis).[1]
Caption: Signaling pathway of Exatecan-induced cell death.
Quantitative Data Summary
The potency of Exatecan has been evaluated in numerous preclinical studies across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Exatecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) | GI50 (ng/mL) | Reference |
| Breast Cancer (pooled) | Breast | 2.02 | [11][12] | |
| Colon Cancer (pooled) | Colon | 2.92 | [12] | |
| Stomach Cancer (pooled) | Stomach | 1.53 | [12] | |
| Lung Cancer (pooled) | Lung | 0.877 | [12] | |
| PC-6 | Lung | 0.186 | [12] | |
| PC-6/SN2-5 (resistant) | Lung | 0.395 | [12] | |
| Esophageal Cancer (pooled) | Esophageal | 30.8 | [10] | |
| Gastric Cancer (pooled) | Gastric | 48.2 | [10] | |
| Colorectal Cancer (pooled) | Colorectal | 43.6 | [10] | |
| Breast Cancer (pooled) | Breast | 70.6 | [10] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Comparative Potency of Topoisomerase I Inhibitors
| Compound | Relative Potency vs. Camptothecin | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 | Reference |
| Exatecan | 20x | 10x | 3x | [10][11] |
Table 3: In Vivo Antitumor Efficacy of Exatecan in Pancreatic Cancer Xenograft Models
| Treatment Group | Cell Line | Mean Primary Tumor Weight (mg) ± SE | % Inhibition of Tumor Growth | Statistical Significance (p-value) vs. Control | Reference |
| Control (untreated) | MIA-PaCa-2 | 1850 ± 290 | - | - | [13] |
| Gemcitabine | MIA-PaCa-2 | 1420 ± 210 | 23% | Not Significant | [13] |
| Exatecan (low dose) | MIA-PaCa-2 | 850 ± 150 | 54% | < 0.05 | [13] |
| Exatecan (high dose) | MIA-PaCa-2 | 620 ± 120 | 66% | < 0.01 | [13] |
Table 4: Pharmacokinetic Parameters of Exatecan in Humans
| Parameter | Value | Unit | Reference |
| Elimination Half-life (t1/2) | 8.75 - 8.9 | hours | [10][14] |
| Volume of Distribution (Vd) | 14.36 | L/m² | [14] |
| Clearance (CL) | 1.86 | L/h/m² | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of topoisomerase I inhibitors like Exatecan.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[15]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)
-
Exatecan dissolved in DMSO
-
Agarose gel, electrophoresis buffer, and equipment
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing reaction buffer, supercoiled DNA, and varying concentrations of Exatecan (or vehicle control).
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate supercoiled from relaxed DNA.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.[1]
Caption: Workflow for the DNA Relaxation Assay.
Cell-Based Cytotoxicity Assay (MTT/XTT)
This assay determines the concentration of Exatecan that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Exatecan stock solution
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Exatecan for a specified period (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of Exatecan in a mouse model.[13]
Materials:
-
Human cancer cell line (e.g., MIA-PaCa-2)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Exatecan formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Exatecan (e.g., intravenously) according to the desired dosing schedule and concentration.[12] The control group receives the vehicle.
-
Monitor tumor size with calipers and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a crucial component in the synthesis of Exatecan, a potent topoisomerase I inhibitor with significant promise in preclinical cancer research. The provided data and protocols demonstrate the robust anti-cancer activity of Exatecan, both in vitro and in vivo. Its high potency has also led to its successful incorporation into antibody-drug conjugates, representing a promising strategy for targeted cancer therapy.[6][7] These application notes serve as a comprehensive guide for researchers utilizing this compound in the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Exatecan Intermediate 1, a key chiral tricyclic lactone, is a critical building block in the synthesis of Exatecan (DX-8951), a potent, semi-synthetic, and water-soluble camptothecin analogue.[1] Exatecan is a highly effective topoisomerase I inhibitor that has demonstrated significant promise as an antineoplastic agent.[2] It is a crucial component in the development of antibody-drug conjugates (ADCs), such as trastuzumab deruxtecan, where it serves as the cytotoxic payload.[3]
These application notes provide a comprehensive overview of the primary use of this compound in the laboratory setting: the synthesis of Exatecan. Detailed protocols, data tables, and diagrams are included to facilitate its use in cancer research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Systematic Name | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [1] |
| Molecular Formula | C₁₃H₁₃NO₅ | ChemScene |
| Molecular Weight | 263.25 g/mol | ChemScene |
| Appearance | Off-white to yellow solid | MedChemExpress |
| Storage Conditions | 4°C, sealed storage, away from moisture | ChemScene |
| Solubility | Soluble in DMSO | [3] |
Application: Synthesis of Exatecan
The primary application of this compound is its use as a starting material for the convergent synthesis of Exatecan.[1] This process involves the condensation of the tricyclic lactone (Intermediate 1) with a substituted aminonaphthalene core.[1]
Experimental Protocol: Synthesis of Exatecan from this compound
This protocol outlines the condensation reaction to form the hexacyclic core of Exatecan.
Materials:
-
This compound ((S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione)
-
Exatecan Intermediate 2 (or a similar aminonaphthalene derivative)
-
Toluene, refluxing
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
o-cresol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and the aminonaphthalene intermediate in toluene containing o-cresol.
-
Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for a sufficient time to ensure the reaction goes to completion (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting product, a diastereomeric mixture of the hexacyclic compound, can be isolated.
-
Subsequent steps involve the hydrolysis of protecting groups (if present) and purification of the desired Exatecan isomer, often by preparative HPLC or fractional crystallization.
Quantitative Data for Synthesis:
The following table summarizes typical reaction parameters for the synthesis of Exatecan.
| Parameter | Condition | Reference |
| Reaction Type | Condensation | [4] |
| Solvent | Toluene with o-cresol | [5] |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | [5] |
| Temperature | 90 to 130 °C | [5] |
| Reaction Time | ~16 hours or longer | [5] |
| Purification | Preparative HPLC or Fractional Crystallization | [4] |
Mechanism of Action of Exatecan
The ultimate utility of synthesizing Exatecan from its intermediate lies in its biological activity as a topoisomerase I inhibitor. Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex.[2] This prevents the re-ligation of the single-strand DNA break created by the enzyme to relieve torsional stress during replication and transcription.[] The accumulation of these stabilized complexes leads to double-strand DNA breaks upon collision with the replication fork, ultimately triggering apoptosis.[]
Visualizations
Synthetic Workflow for Exatecan
Caption: Synthetic workflow for producing Exatecan.
Mechanism of Action of Exatecan as a Topoisomerase I Inhibitor
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (rac)-Exatecan Intermediate 1 | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 4. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 5. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
Application Notes and Protocols for Cysteine-Based Conjugation of (R)-Exatecan Intermediate 1 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a payload. Exatecan, a highly potent topoisomerase I inhibitor, has emerged as a clinically significant payload for ADCs. Its mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which obstructs DNA replication and transcription, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1][2][3]
This document provides detailed application notes and protocols for the site-specific conjugation of a maleimide-functionalized (R)-Exatecan Intermediate 1 to cysteine-engineered antibodies. Site-specific conjugation yields a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR), leading to an improved pharmacokinetic profile, enhanced stability, and a better safety profile compared to heterogeneous conjugation methods.
Core Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor
Exatecan exerts its cytotoxic effect by trapping topoisomerase I (TOP1) on the DNA. This process can be broken down into the following key steps:
-
TOP1-DNA Complex Formation: TOP1 relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent complex with the DNA.[2][3]
-
Stabilization by Exatecan: Exatecan intercalates at the interface of this TOP1-DNA cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[2][3]
-
DNA Damage Induction: The stabilized complex collides with the DNA replication machinery, leading to the conversion of single-strand breaks into irreversible double-strand breaks.[2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, resulting in cell cycle arrest and the induction of apoptosis.[1][3]
Signaling Pathway of Topoisomerase I Inhibition by Exatecan
Caption: Exatecan stabilizes the Topoisomerase I-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.
Experimental Protocols
The following protocols detail the steps for the site-specific conjugation of a maleimide-functionalized this compound to a cysteine-engineered monoclonal antibody.
Materials and Reagents
-
Antibody: Cysteine-engineered mAb (e.g., with engineered cysteines for a target DAR of 2) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Payload-Linker: this compound with a maleimide group, dissolved in an organic solvent like Dimethyl sulfoxide (DMSO).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water).
-
Quenching Reagent: N-acetylcysteine (NAC) solution (e.g., 100 mM in water).
-
Buffers:
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed.
-
Purification Buffer: PBS, pH 7.4.
-
-
Purification System: Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the site-specific synthesis and characterization of an Exatecan ADC.
Step 1: Antibody Reduction
-
Preparation: Determine the concentration of the cysteine-engineered mAb solution using a UV-Vis spectrophotometer at 280 nm. Dilute the mAb to a final concentration of 5-10 mg/mL in degassed Reaction Buffer.
-
Reduction: Add a 5- to 10-fold molar excess of TCEP solution to the mAb solution. The optimal molar excess should be determined for each specific antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. It is crucial to avoid over-incubation to prevent the reduction of native inter-chain disulfide bonds.
Step 2: Conjugation Reaction
-
Payload-Linker Preparation: Warm the this compound-linker-maleimide solution to room temperature.
-
Conjugation: Add a 1.5- to 2.0-fold molar excess of the exatecan-linker-maleimide (per engineered cysteine) to the reduced antibody solution. For an mAb with two engineered cysteines, this corresponds to a 3-4 molar excess relative to the antibody.
-
Incubation: Incubate the reaction at room temperature (approximately 22°C) for 1-2 hours with gentle mixing, protected from light.
Step 3: Quenching the Reaction
-
Quenching: To stop the conjugation reaction, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of the exatecan-linker-maleimide.
-
Incubation: Incubate for 20-30 minutes at room temperature with gentle mixing to cap any unreacted maleimide groups.
Step 4: Purification of the ADC
-
Purification: Purify the resulting ADC from unreacted payload-linker, quenching reagent, and other impurities.
-
Method: A Tangential Flow Filtration (TFF) system is recommended for larger-scale purification. Perform diafiltration against the Purification Buffer until the unbound payload is removed. For smaller scales, Size Exclusion Chromatography (SEC) can be used.
Step 5: ADC Characterization
-
Determine Average DAR:
-
HIC-HPLC: Analyze the purified ADC on a Hydrophobic Interaction Chromatography (HIC) column. The different DAR species will separate based on hydrophobicity, allowing for the quantification of the average DAR.
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry on the reduced and deglycosylated ADC to confirm the mass of the light and heavy chains and, consequently, the number of conjugated payloads.
-
-
Assess Purity and Aggregation:
-
SEC-HPLC: Analyze the purified ADC to determine the percentage of monomer, high molecular weight aggregates, and low molecular weight fragments.
-
-
Measure Final ADC Concentration:
-
Use a UV-Vis spectrophotometer to measure the absorbance at 280 nm to determine the final protein concentration.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation and characterization of Exatecan ADCs.
Table 1: Recommended Reaction Conditions for Cysteine-Based Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote aggregation. |
| TCEP Molar Excess | 5x - 10x | To be optimized for each specific antibody to ensure complete reduction of engineered cysteines without affecting native disulfide bonds. |
| Payload-Linker Molar Excess (per cysteine) | 1.5x - 2.0x | A higher excess may not significantly increase DAR and can lead to more unreacted payload to be removed during purification. |
| Conjugation pH | 7.0 - 7.5 | Optimal for the thiol-maleimide reaction while maintaining antibody stability. |
| Conjugation Temperature | 22°C (Room Temperature) | Higher temperatures may accelerate the reaction but can also increase the risk of antibody denaturation. |
| Conjugation Time | 1 - 2 hours | Longer incubation times may not lead to a significant increase in DAR and could increase aggregation. |
| Quenching Reagent (NAC) Molar Excess | 10x (relative to payload-linker) | Ensures all unreacted maleimide groups are capped. |
Table 2: Quality Control Specifications for a Purified Exatecan ADC (Target DAR = 2)
| Analytical Method | Parameter | Specification |
| HIC-HPLC | Average DAR | 1.9 - 2.1 |
| SEC-HPLC | Monomer Purity | ≥ 98% |
| SEC-HPLC | Aggregates | ≤ 2% |
| LC-MS | Identity Confirmation | Conforms to expected mass |
Logical Relationships in ADC Development
The development of a successful Exatecan ADC involves a series of logical steps and considerations, from initial design to final characterization.
Caption: Logical workflow for the development of an Exatecan-based antibody-drug conjugate.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development and characterization of this compound-based ADCs. By employing site-specific conjugation techniques and robust analytical methods, researchers can produce homogeneous and well-defined ADCs with optimized therapeutic potential. Careful control of the reaction parameters outlined is critical to achieving the desired drug-to-antibody ratio and ensuring the quality and consistency of the final product.
References
Safe handling and storage procedures for (R)-Exatecan Intermediate 1
Application Notes and Protocols for (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of this compound, a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound.
Product Information
-
Chemical Name: this compound
-
CAS Number: 110351-91-2
-
Appearance: Off-white to yellow solid[1]
Hazard Identification and Safety Precautions
This compound is classified with the following hazards.[2][3] Always consult the latest Safety Data Sheet (SDS) before handling.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
Precautionary Statements: [3]
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 263.25 g/mol | [1][2] |
| Melting Point | 183-185°C | [3] |
| Boiling Point | 666.6 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.5 g/cm³ | [3] |
| Flash Point | 356.968°C | [3] |
Table 2: Storage Conditions and Stability
| Condition | Temperature | Duration | Notes | Reference |
| Solid (Short-term) | 4°C | - | Sealed storage, away from moisture. | [1][2] |
| Solid (Long-term) | -20°C | 1 year | Sealed storage, away from moisture. | [1] |
| Solid (Long-term) | -80°C | 2 years | Sealed storage, away from moisture. | [1] |
| Stock Solution | -20°C | 1 month | Stored under nitrogen, away from moisture. | [4] |
| Stock Solution | -80°C | 6 months | Stored under nitrogen, away from moisture. | [4] |
Table 3: Solubility in DMSO
| Concentration (mM) | 1 mg | 5 mg | 10 mg |
| 1 | 3.7987 mL | 18.9934 mL | 37.9869 mL |
| 5 | 0.7597 mL | 3.7987 mL | 7.5974 mL |
| 10 | 0.3799 mL | 1.8993 mL | 3.7987 mL |
| 25 | - | - | - |
| Maximum Solubility | 25 mg/mL (94.97 mM) |
Note: The preparation of stock solutions in DMSO may require ultrasonication. It is also important to use newly opened, anhydrous DMSO as the compound is sensitive to moisture.[1]
Experimental Protocols
Protocol 1: General Handling and Personal Protective Equipment (PPE)
This protocol outlines the necessary steps for safely handling this compound powder.
1. Engineering Controls:
- Handle the compound in a certified chemical fume hood or a glove box to minimize inhalation exposure.
- Ensure a safety shower and eyewash station are readily accessible.
2. Personal Protective Equipment (PPE):
- Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
- Lab Coat: A standard laboratory coat should be worn.
- Eye Protection: Use tightly fitting safety goggles or a face shield.
- Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.
3. Handling Procedure:
- Before handling, ensure all necessary PPE is donned correctly.
- Designate a specific area within the fume hood for handling the compound.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
- Close the container tightly immediately after use.
- Clean the work area and any contaminated equipment with an appropriate solvent (e.g., ethanol) and dispose of the waste according to institutional guidelines.
- Wash hands thoroughly after handling is complete.
Protocol 2: Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing a stock solution of this compound in DMSO.
1. Materials:
- This compound solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vials with screw caps
- Calibrated pipettes and sterile tips
- Vortex mixer and/or sonicator
2. Procedure:
- Under a chemical fume hood, weigh the desired amount of this compound into a sterile vial.
- Add the calculated volume of anhydrous DMSO to achieve the target concentration (refer to Table 3).
- Tightly cap the vial and vortex until the solid is dissolved. If necessary, use an ultrasonic bath to aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 3: Storage Procedures
This protocol details the appropriate storage conditions for both the solid compound and its stock solutions.
1. Solid Compound Storage:
- Store the solid this compound in its original, tightly sealed container.
- For short-term storage, a refrigerator at 4°C is suitable.[1][2]
- For long-term storage, use a freezer at -20°C or -80°C to ensure stability for up to one or two years, respectively.[1]
- Always store the container in a secondary container and away from moisture.
2. Stock Solution Storage:
- Store aliquots of the stock solution in a freezer at -20°C for up to one month or at -80°C for up to six months.[4]
- To maintain stability, it is recommended to store the solutions under a nitrogen atmosphere.
- Protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
- When retrieving a stock solution from the freezer, allow it to come to room temperature before opening to prevent condensation from introducing moisture.
Visualizations
Diagram 1: Safe Handling Workflow for this compound
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Exatecan Intermediate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Exatecan Intermediate 1. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions. The synthesis of key exatecan intermediates often commences with starting materials like 3-fluoro-4-methylaniline and involves a sequence of reactions including acylation, bromination, cross-coupling, and cyclization. A patent application outlines a method starting from 3-fluoro-4-methylaniline, which proceeds through acylation, bromination, and cross-coupling reactions to form an intermediate that can be further processed to exatecan mesylate[1].
Low Yield in Friedel-Crafts Acylation/Cyclization
Question: My Friedel-Crafts acylation/cyclization step to form the tricyclic core is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Friedel-Crafts acylation are a frequent challenge. The reaction is an electrophilic aromatic substitution, and its efficiency can be hampered by several factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic attack. | Ensure the aromatic ring of your precursor is sufficiently activated. If deactivating groups are necessary, consider using a more potent Lewis acid or higher reaction temperatures. However, be cautious of potential side reactions at elevated temperatures. |
| Catalyst Inactivity | Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst. | Use freshly opened or purified Lewis acids. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst Loading | The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. This means that a stoichiometric amount of the catalyst is often required. | Increase the molar ratio of the Lewis acid to the substrate. A common starting point is 1.1 to 2.0 equivalents. |
| Poor Substrate Solubility | If the starting material has poor solubility in the reaction solvent, the reaction rate will be significantly reduced. | Select a solvent in which the substrate is more soluble. Common solvents for Friedel-Crafts reactions include dichloromethane, dichloroethane, and nitrobenzene. In some cases, using the aromatic substrate itself as the solvent (if it is a liquid) can be effective. |
| Side Reactions | At higher temperatures, side reactions such as polysubstitution or rearrangement of the acyl group can occur, reducing the yield of the desired product. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts. |
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization for Dihydroquinolinone Synthesis
This protocol is adapted for the synthesis of a dihydroquinolinone scaffold, a core structure related to exatecan intermediates.
-
Reaction Setup: In a clean, dry round-bottom flask, place the N-aryl-β-alanine precursor.
-
Addition of Catalyst: Add polyphosphoric acid (PPA) or another suitable Lewis acid (e.g., AlCl₃ in an appropriate solvent) to the flask. The mixture may be viscous.
-
Heating: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After the reaction is complete, cool the flask to room temperature and carefully pour the mixture into a beaker containing crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by flash column chromatography.
Challenges in Palladium-Catalyzed Cross-Coupling
Question: I am encountering issues with my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or a related indium-based coupling) to introduce a key fragment, resulting in low yield and the formation of byproducts. How can I troubleshoot this?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various factors. An improved synthesis of exatecan mesylate utilizes an indium-based palladium cross-coupling reaction, highlighting its efficiency and scalability[2].
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air, moisture, and certain functional groups. Impurities in the starting materials or solvents can also "poison" the catalyst. | Use high-purity, degassed solvents. Ensure the reaction is carried out under a strict inert atmosphere. The choice of phosphine ligand is also critical and can stabilize the catalyst. |
| Sub-optimal Ligand Choice | The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. | Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, or more specialized Buchwald-type ligands) to find the optimal one for your specific substrates. |
| Inefficient Transmetalation | The transfer of the organometallic reagent (e.g., boronic acid or organoindium species) to the palladium center can be a rate-limiting step. | The choice of base is critical for Suzuki-Miyaura couplings. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For other couplings, ensure the organometallic reagent is of high quality. |
| Formation of Homocoupling Byproducts | This occurs when the organometallic reagent couples with itself or the aryl halide couples with itself. | This can be due to side reactions promoted by oxygen or an imbalance in the stoichiometry of the reactants. Ensure thorough degassing of the reaction mixture and carefully control the stoichiometry. |
| Dehalogenation of the Aryl Halide | The aryl halide starting material can be reduced, leading to a dehalogenated byproduct. | This is often promoted by certain bases or impurities. Lowering the reaction temperature or changing the base may help to minimize this side reaction. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A general procedure for a Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: To a dried flask under an inert atmosphere, add the aryl halide, the boronic acid derivative, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or THF).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Controlling Stereoselectivity for the (R)-Isomer
Question: How can I ensure the synthesis is selective for the desired (R)-enantiomer of the intermediate?
Answer:
Achieving high enantioselectivity is a critical challenge in the synthesis of many pharmaceutical compounds. There are several strategies to obtain the desired (R)-isomer.
Strategies for Enantioselective Synthesis:
| Strategy | Description | Considerations |
| Chiral Resolution | This involves synthesizing the racemic mixture of the intermediate and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | This method is well-established but has the significant drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled. |
| Asymmetric Synthesis | This approach aims to directly synthesize the desired (R)-enantiomer using a chiral catalyst or a chiral auxiliary. For lactone intermediates in camptothecin synthesis, organocatalyzed asymmetric α-hydroxylation has been shown to be effective. | This is a more atom-economical approach. The development of a suitable asymmetric catalyst and reaction conditions can be challenging and may require significant optimization. |
| Chiral Pool Synthesis | This strategy utilizes a readily available enantiomerically pure starting material from nature that already contains the desired stereocenter. | The availability of a suitable starting material from the chiral pool can be a limiting factor. |
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic intermediate (if it is an acid or a base) in a suitable solvent. Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine for a racemic acid, or a chiral acid for a racemic base).
-
Crystallization: Allow the diastereomeric salts to crystallize. This may require cooling, slow evaporation of the solvent, or the addition of an anti-solvent.
-
Separation: Isolate the crystals of the less soluble diastereomer by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or a base to break the salt and liberate the desired enantiomer.
-
Purification: Extract and purify the enantiomerically enriched intermediate.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: A common synthetic route for exatecan intermediates starts with 3-fluoro-4-methylaniline. This compound then undergoes a series of reactions, such as acylation, bromination, and palladium-catalyzed cross-coupling, to build the core structure[1].
Q2: What are some of the critical reaction parameters to control during the synthesis?
A2: Several parameters are critical for a successful synthesis. These include:
-
Temperature: Both Friedel-Crafts reactions and cross-coupling reactions are sensitive to temperature, which can affect reaction rate, yield, and the formation of byproducts.
-
Inert Atmosphere: Many of the reagents and catalysts used, particularly in cross-coupling reactions, are sensitive to air and moisture. Maintaining an inert atmosphere of nitrogen or argon is crucial.
-
Purity of Reagents and Solvents: Impurities can interfere with the reactions, especially by poisoning the catalyst in cross-coupling steps. Using high-purity reagents and dry, degassed solvents is essential.
-
Stoichiometry: The molar ratios of reactants, catalysts, and bases need to be carefully optimized for each step to maximize yield and minimize side reactions.
Q3: What are the common methods for purifying this compound and related compounds?
A3: Purification is a critical step to ensure the final product meets the required specifications. Common purification techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed depending on the polarity of the intermediate.
-
Crystallization: If the intermediate is a solid, crystallization can be a highly effective method for purification, often providing material of high purity.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Q4: How can I monitor the progress of the reactions?
A4: Reaction monitoring is essential for determining the reaction endpoint and for identifying the formation of any byproducts. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of a reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the components in the reaction mixture, which helps in identifying the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion of starting material to product.
Data Presentation
Table 1: Reported Yields for Key Steps in the Synthesis of an Exatecan Intermediate
| Step | Reaction Type | Starting Material | Product | Reported Overall Yield | Reference |
| 1-4 | Acylation, Bromination, Cross-coupling, Rearrangement | 3-Fluoro-4-methylaniline | Intermediate B | 54% | WO2022000868A1[1] |
Note: This table will be expanded as more specific quantitative data for the synthesis of this compound becomes available.
Experimental Workflows and Reaction Mechanisms
Below are diagrams illustrating key experimental workflows and reaction mechanisms relevant to the synthesis of this compound.
Caption: General synthetic workflow for the functionalized naphthalene core of Exatecan.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of (R)-Exatecan Intermediate 1
Welcome to the Technical Support Center for the synthesis of (R)-Exatecan Intermediate 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this critical precursor for Exatecan, a potent topoisomerase I inhibitor.
This compound, chemically known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral lactone whose stereochemistry is crucial for the biological activity of the final drug. The synthesis of this intermediate can be challenging, and optimizing the yield requires careful attention to reaction conditions and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for this compound?
A1: The synthesis of this compound is a key focus in the total synthesis of Exatecan.[1] A common approach involves the enantioselective synthesis of this tricyclic lactone, which is then coupled with a substituted aminonaphthalene core to form the final pentacyclic structure of Exatecan. The stereochemistry at the C4 position is vital for the drug's efficacy.
Q2: What are the critical reaction types involved in the synthesis of Exatecan and its intermediates?
A2: The synthesis of Exatecan and its intermediates involves several key organic reactions. These include Friedel-Crafts acylation and alkylation, Pictet-Spengler reaction for the formation of tetrahydro-β-carboline structures, and various coupling reactions.[2][3] The successful execution of these reactions is paramount for a high overall yield.
Q3: I am observing low enantioselectivity in the synthesis of the chiral lactone intermediate. What are the potential causes and solutions?
A3: Low enantioselectivity in the synthesis of chiral lactones can stem from several factors. The choice of catalyst system is critical; screening different chiral catalysts and optimizing the catalyst loading can significantly impact the enantiomeric excess. Reaction temperature also plays a crucial role, with lower temperatures often favoring higher enantioselectivity. The solvent can influence the stability of the transition states, so a solvent screen is recommended. Finally, the nature of the substrate itself can affect the outcome, and slight modifications to the starting material might be necessary to achieve better stereocontrol.
Q4: My Pictet-Spengler reaction for the formation of the core structure is giving a low yield. How can I troubleshoot this?
A4: Low yields in the Pictet-Spengler reaction can be due to an ineffective catalyst, improper reaction temperature, or an inappropriate solvent.[2] The choice and concentration of the acid catalyst (protic or Lewis acid) are crucial and may need optimization.[2] Some substrates may require milder conditions to prevent decomposition.[2] Monitoring the reaction progress by TLC or HPLC while gradually increasing the temperature can help identify the optimal conditions.[2] A solvent screen is also advisable as the solvent can affect the solubility of reactants and the stability of intermediates.[2]
Q5: I am struggling with the purification of this compound. What are some common challenges and solutions?
A5: Purification of this compound can be challenging due to the presence of diastereomeric impurities or byproducts from side reactions. Standard purification techniques for therapeutic proteins and complex organic molecules, such as various forms of chromatography (e.g., ion exchange, hydrophobic interaction), can be adapted.[4] Careful control of the reaction conditions to minimize byproduct formation is the first step. If purification remains difficult, consider alternative reaction pathways that might lead to a cleaner crude product. An aqueous workup to neutralize any acid catalyst and remove water-soluble impurities is a standard and often effective initial purification step.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Asymmetric Synthesis of the Chiral Lactone Intermediate
This is a critical step that dictates the overall efficiency of the Exatecan synthesis.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Chiral Catalyst | Screen a variety of chiral catalysts (e.g., those based on ruthenium, iridium, or rhodium with chiral ligands). Optimize catalyst loading; sometimes a higher loading can improve both yield and enantioselectivity. |
| Incorrect Reaction Temperature | Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between diastereomeric transition states. Perform a temperature optimization study. |
| Inappropriate Solvent | The solvent can significantly impact catalyst activity and selectivity. Screen a range of solvents with varying polarities and coordinating abilities. |
| Substrate Reactivity | If possible, consider minor modifications to the substrate to enhance its reactivity or stereodirecting properties. |
Issue 2: Side Product Formation in the Friedel-Crafts Reaction
The Friedel-Crafts reaction is often used to build parts of the camptothecin core.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Polyalkylation | Use a large excess of the aromatic substrate to favor monoalkylation.[3] |
| Carbocation Rearrangement | Employ milder Lewis acids or consider Friedel-Crafts acylation followed by a reduction step to avoid rearrangement of the alkyl group.[3] |
| Decomposition of Starting Material | Use milder reaction conditions (lower temperature, less active catalyst). Protect sensitive functional groups before the reaction. |
Issue 3: Formation of Impurities during the Pictet-Spengler Reaction
This cyclization is key to forming the core ring system.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of Regioisomers | If the aromatic ring has multiple possible cyclization sites, modifying the directing groups on the ring can improve regioselectivity. |
| Racemization | Maintain strict temperature control, as lower temperatures generally favor kinetic control and preserve stereochemistry.[2] The choice of chiral catalyst or auxiliary is also critical.[2] |
| Over-alkylation or Polymerization | Use a slight excess of the carbonyl component and ensure slow addition of reagents to minimize side reactions.[2] |
Experimental Protocols
Please note: These are generalized protocols and may require optimization for your specific substrates and laboratory conditions.
Protocol 1: General Procedure for Asymmetric Hydrogenation to form a Chiral Lactone
This protocol is a general representation for the synthesis of chiral lactones via asymmetric hydrogenation of a ketoester precursor.
-
Preparation: In a glovebox, a reaction vessel is charged with the ketoester substrate, a chiral iridium-based catalyst (e.g., Ir-complex with a ferrocene-based ligand), and a suitable solvent (e.g., degassed methanol or dichloromethane).
-
Reaction: The vessel is sealed and connected to a hydrogen source. The reaction mixture is stirred under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-48 hours).
-
Monitoring: The reaction progress is monitored by TLC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification: Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired chiral lactone.
Protocol 2: General Procedure for a Pictet-Spengler Reaction
-
Preparation: To a solution of the tryptamine derivative in a suitable solvent (e.g., dichloromethane or toluene), the aldehyde or ketone reactant is added.
-
Catalyst Addition: An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or a Lewis acid like BF₃·OEt₂) is added to the reaction mixture, often at a reduced temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction time can vary from a few hours to overnight.
-
Monitoring: The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline derivative.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the convergent synthesis of Exatecan.
Caption: Troubleshooting logic for improving the yield of (R)-Exatecan Int. 1.
References
Troubleshooting impurities in (R)-Exatecan Intermediate 1 production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R)-Exatecan Intermediate 1, chemically known as (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This crucial chiral intermediate is a cornerstone in the synthesis of the potent topoisomerase I inhibitor, Exatecan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Diastereomeric Excess (d.e.) - Contamination with (S)-Enantiomer
Question: My synthesis of this compound is resulting in a low diastereomeric excess, with significant contamination from the undesired (S)-enantiomer. What are the potential causes and how can I improve the stereoselectivity?
Answer: The formation of the undesired (S)-diastereomer is a common challenge in the synthesis of this chiral lactone. The stereocenter at the C4 position is critical for the biological activity of the final Exatecan product. Several factors can contribute to poor diastereoselectivity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Chiral Catalyst or Auxiliary | The choice of chiral catalyst or auxiliary is paramount in directing the stereochemical outcome of the reaction that establishes the C4 stereocenter. | - Screen Chiral Catalysts: If using a catalytic asymmetric synthesis, screen a variety of chiral ligands or catalysts. - Modify Chiral Auxiliary: If using a substrate-controlled approach with a chiral auxiliary, consider modifying the auxiliary to enhance steric hindrance and facial bias. |
| Incorrect Reaction Temperature | Temperature can significantly influence the transition state energies leading to the different diastereomers. | - Lower the Reaction Temperature: Generally, lower temperatures favor the kinetic product and can lead to higher diastereoselectivity. Experiment with a range of temperatures (e.g., 0°C, -20°C, -78°C). |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the catalyst, thereby influencing stereoselectivity. | - Solvent Screening: Perform small-scale experiments with a range of solvents of varying polarity (e.g., toluene, dichloromethane, THF, diethyl ether). |
| Non-Optimal Base or Reagent Stoichiometry | The nature and amount of the base or other reagents used in the cyclization step can impact the equilibrium between diastereomeric intermediates or transition states. | - Base Selection: For reactions like the Dieckmann condensation, the choice of base (e.g., sodium ethoxide, potassium tert-butoxide) can influence the outcome.[1] - Stoichiometry Optimization: Carefully control the stoichiometry of all reagents. |
Experimental Protocol: Chiral HPLC Analysis for Diastereomeric Purity
A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the diastereomeric excess of your product. While a specific validated method for this compound is not publicly available, a method adapted from similar chiral molecules can be developed.
| Parameter | Recommendation |
| Column | Chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., cellulose or amylose). A Chiralcel® OD-H or similar is a good starting point. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm). |
| Column Temperature | 25°C (can be varied to optimize separation). |
Workflow for Troubleshooting Low Diastereomeric Excess
Caption: Troubleshooting workflow for low diastereomeric excess.
Issue 2: Presence of Unidentified Impurities
Question: My crude this compound shows several unidentified peaks in the HPLC analysis. What are the likely sources of these impurities?
Answer: Unidentified impurities can arise from starting materials, side reactions, or degradation of the product. Understanding the synthetic route is key to identifying these byproducts. A likely synthetic approach involves a Dieckmann-type intramolecular condensation followed by the introduction of the ethyl and hydroxyl groups.
Potential Impurities and Their Sources:
| Potential Impurity | Likely Source | Identification and Mitigation |
| Unreacted Starting Materials | Incomplete reaction. | - Monitor Reaction: Use TLC or HPLC to monitor the reaction to completion. - Purification: Remove by column chromatography. |
| Byproducts from Dieckmann Condensation | Side reactions such as intermolecular condensation or alternative cyclization pathways.[1][2] | - Optimize Conditions: Adjust base, solvent, and temperature to favor the desired intramolecular cyclization. - Characterization: Use LC-MS and NMR to identify the structure of the byproduct. |
| Over-oxidation or Degradation Products | If an oxidation step is used (e.g., with PCC), over-oxidation or side reactions can occur. The lactone ring can also be susceptible to hydrolysis.[3][4] | - Control Oxidation: Use a mild and selective oxidizing agent and carefully control the reaction time and temperature. - pH Control: Maintain neutral or slightly acidic conditions during workup and purification to prevent lactone hydrolysis. |
| Residual Solvents | Incomplete removal of solvents used in the reaction or purification. | - Drying: Ensure the final product is thoroughly dried under vacuum. - Analysis: Use Gas Chromatography (GC) or ¹H NMR to identify and quantify residual solvents. |
Experimental Protocol: Purification by Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for higher resolution). |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol mixture). |
| Elution | Start with a low polarity mobile phase and gradually increase the polarity to elute the product and separate it from impurities. |
| Monitoring | Collect fractions and monitor by TLC or HPLC. |
Impurity Formation and Analysis Workflow
References
Optimizing reaction conditions for the synthesis of (R)-Exatecan Intermediate 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of (R)-Exatecan Intermediate 1.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a key component in the production of the potent topoisomerase I inhibitor, Exatecan.[1][2]
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction: The reaction may not have proceeded to completion. | - Extend reaction time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) and continue until the starting material is consumed.[3]- Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side product formation.[] |
| Suboptimal reagent stoichiometry: The molar ratios of reactants may not be ideal. | - Titrate reagents: Carefully control the addition of reagents and consider performing small-scale experiments to determine the optimal stoichiometry. | |
| Catalyst deactivation: The catalyst, if used, may have lost its activity. | - Use fresh catalyst: Ensure the catalyst is of high quality and from a reliable source.- Modify catalyst loading: Experiment with different catalyst loadings to find the optimal concentration. | |
| Formation of Impurities | Side reactions: Undesired chemical transformations may be occurring. | - Optimize temperature: Lowering the reaction temperature can sometimes suppress side reactions.[]- Change solvent: The choice of solvent can significantly influence reaction pathways. Screen different solvents to minimize impurity formation. |
| Decomposition of starting material or product: The compounds may be unstable under the reaction conditions. | - Reduce reaction time: A shorter reaction time can limit the exposure of sensitive compounds to harsh conditions.- Use a milder base/acid: If applicable, switch to a less reactive base or acid to prevent degradation. | |
| Presence of water or oxygen: Trace amounts of water or oxygen can interfere with certain reactions. | - Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried.- Perform reaction under an inert atmosphere: Use nitrogen or argon to exclude oxygen and moisture. | |
| Poor Stereoselectivity (for chiral synthesis) | Inappropriate chiral catalyst or auxiliary: The chosen chiral source may not be effective. | - Screen different chiral catalysts/auxiliaries: Test a variety of chiral ligands or auxiliaries to improve enantiomeric excess.- Optimize reaction temperature: Temperature can have a significant impact on the stereochemical outcome of a reaction. |
| Racemization: The desired stereocenter may be racemizing under the reaction conditions. | - Use milder reaction conditions: Avoid harsh acidic or basic conditions that could lead to racemization.- Minimize reaction time: A shorter reaction time reduces the opportunity for racemization. | |
| Difficult Product Isolation/Purification | Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic separation challenging.[5] | - Optimize chromatography conditions: Experiment with different solvent systems, gradients, and stationary phases (e.g., normal-phase, reverse-phase).[5]- Consider alternative purification methods: Techniques like crystallization or supercritical fluid chromatography (SFC) may provide better separation.[6] |
| Product instability during purification: The product may degrade on the chromatography column. | - Use a deactivated stationary phase: Treat silica gel with a neutralizing agent if the product is acid-sensitive.- Minimize purification time: Work efficiently to reduce the time the product is in contact with the stationary phase.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing a key precursor to this compound?
A1: A common strategy involves a Friedel-Crafts acylation reaction. For example, the acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃) can be a key step to form a 4-oxo-butyric acid derivative, which is a precursor to the core structure of Exatecan intermediates.[7]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][8] For TLC, a suitable solvent system should be developed to achieve good separation between the starting materials and the product. For HPLC, a reverse-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[9]
Q3: What are the critical parameters to control during a Friedel-Crafts acylation step?
A3: Key parameters to control include:
-
Temperature: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7]
-
Reagent Purity: The purity of the Lewis acid (e.g., AlCl₃) is crucial as moisture can deactivate it.
-
Stoichiometry: The molar ratio of the Lewis acid to the reactants needs to be carefully optimized.
Q4: My product appears to be degrading during workup. What can I do?
A4: Degradation during workup can often be attributed to harsh pH conditions or prolonged exposure to air or elevated temperatures. Consider the following:
-
Neutralize carefully: If quenching with acid or base, do so at a low temperature and avoid large excesses.
-
Work quickly: Minimize the time between quenching the reaction and isolating the crude product.
-
Use an inert atmosphere: If the product is sensitive to oxidation, perform the workup under a nitrogen or argon atmosphere.
Q5: I am having trouble with the stereoselective synthesis of the (R)-enantiomer. What are some general strategies to improve this?
A5: Achieving high enantioselectivity is a common challenge. Strategies to consider include:
-
Chiral Catalysis: Employing a well-chosen chiral catalyst and ligand system is often the most effective approach.
-
Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a reaction. The auxiliary is typically removed in a subsequent step.
-
Kinetic Resolution: This technique can be used to separate a racemic mixture, though the maximum theoretical yield for the desired enantiomer is 50%.
-
Enzymatic Resolution: Biocatalysts can offer high enantioselectivity under mild reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (A Key Precursor)
This protocol describes a Friedel-Crafts acylation, a common reaction type in the synthesis of Exatecan and its intermediates.[7]
-
Reaction Setup: To a stirred solution of 2-fluorotoluene in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add aluminum chloride (AlCl₃) at 0 °C.
-
Reagent Addition: Add succinic anhydride portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of an this compound precursor.
Caption: A logical decision tree for troubleshooting common synthesis issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Side reactions to avoid during the synthesis of (R)-Exatecan Intermediate 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of (R)-Exatecan Intermediate 1. This key intermediate, chemically known as (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical component in the total synthesis of Exatecan, a potent topoisomerase I inhibitor.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tricyclic Lactone | Incomplete Friedel-Crafts Acylation: Insufficient catalyst, low reaction temperature, or short reaction time. | Ensure a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) is used. Optimize reaction temperature and time based on literature procedures.[3] |
| Hydrolysis of the Lactone Ring: Exposure to basic or strongly acidic conditions during workup or purification.[4][5] | Maintain a neutral or slightly acidic pH during aqueous workup. Use purification methods that avoid harsh pH conditions, such as flash chromatography with a suitable solvent system. | |
| Side Reactions of Starting Materials: Competing polymerization or degradation of starting materials under reaction conditions. | Ensure high purity of starting materials. Add reagents in a controlled manner, potentially at a lower temperature, to minimize side reactions. | |
| Presence of Impurities in the Final Product | Incomplete Reaction: The reaction has not gone to completion, leaving starting materials or reaction intermediates. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time or slightly increase the temperature if necessary. |
| Formation of Positional Isomers: In the Friedel-Crafts acylation step, acylation may occur at an undesired position on the aromatic ring. | The regioselectivity of Friedel-Crafts acylation can be influenced by the substrate and catalyst. While less common with acylation than alkylation, using a milder Lewis acid or optimizing the solvent may improve selectivity.[6] | |
| Hydrolyzed Product (Carboxylate form): The lactone ring has opened to form the corresponding carboxylic acid.[7][8] | Avoid exposure to moisture and basic conditions. If the hydrolyzed product is present, it may be possible to re-cyclize it under acidic conditions, though this can be challenging and may lead to other side products. | |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize: Presence of impurities or residual solvent. | Ensure all solvents are thoroughly removed under vacuum. Attempt recrystallization from various solvent systems. If recrystallization fails, column chromatography is a viable alternative. |
| Emulsion formation during aqueous workup: | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound to control for side reactions?
A1: The Friedel-Crafts acylation is a critical step where side reactions can significantly impact the yield and purity of the desired product.[3] Key factors to control are the stoichiometry of the Lewis acid catalyst, reaction temperature, and the purity of the starting materials to avoid polysubstitution and the formation of isomers.[6]
Q2: My NMR spectrum shows unexpected aromatic signals. What could be the cause?
A2: Unexpected aromatic signals could indicate the formation of positional isomers during the Friedel-Crafts acylation step. The directing effects of the substituents on the aromatic ring can lead to acylation at positions other than the desired one, resulting in a mixture of isomers that can be difficult to separate.
Q3: I observe a significant amount of a more polar byproduct by TLC that disappears upon acidification. What is it likely to be?
A3: This is a classic indication of lactone ring hydrolysis. The opened carboxylate form is significantly more polar than the closed lactone.[4][5] The fact that it reverts to the less polar form upon acidification suggests the equilibrium is shifting back towards the lactone. However, preventing its formation in the first place by maintaining anhydrous and neutral to slightly acidic conditions is the best approach.
Q4: Can the stereochemistry of the chiral center be compromised during the synthesis?
A4: While the key bond formations in the synthesis of the tricyclic core may not directly involve the chiral center if a chiral starting material is used, harsh reaction conditions (strong acid or base, high temperatures) could potentially lead to racemization. It is crucial to employ mild reaction conditions whenever possible and to verify the enantiomeric excess of the final product using a suitable analytical method (e.g., chiral HPLC).
Q5: What are the best practices for storing this compound?
A5: Due to the susceptibility of the lactone ring to hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Using a desiccator can help to minimize exposure to moisture.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a generalized synthetic pathway to this compound and highlights the key stages where side reactions can occur.
Caption: Synthetic pathway for this compound highlighting potential side reactions.
Experimental Protocols
A generalized experimental protocol for a key step in the synthesis of a tricyclic lactone intermediate, analogous to this compound, is the Friedel-Crafts acylation.
Objective: To synthesize a keto-acid precursor via Friedel-Crafts acylation.
Materials:
-
Aromatic Substrate (e.g., a substituted benzene derivative)
-
Succinic Anhydride
-
Lewis Acid Catalyst (e.g., Aluminum Chloride, AlCl₃)
-
Anhydrous Inert Solvent (e.g., Dichloromethane, DCM or 1,2-Dichloroethane, DCE)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and the anhydrous inert solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, add a solution of succinic anhydride in the inert solvent dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for the time specified in the relevant literature (typically several hours to overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and workup procedures should be adapted from peer-reviewed literature for the specific synthesis of this compound. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 2. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione [chembk.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of High-Purity (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of high-purity (R)-Exatecan Intermediate 1, also known as (R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The information is designed to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The primary purification strategies for achieving high-purity this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is useful for separating compounds with different polarities.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Isopropanol has been successfully used for the recrystallization of the (S)-enantiomer of Exatecan Intermediate 1 and is a highly recommended starting point for the (R)-enantiomer.[1][2] Optimization of solvent volume and cooling temperature will be necessary to maximize yield and purity.
Q3: What type of column and mobile phase should I use for column chromatography?
A3: For normal-phase column chromatography, silica gel is a common stationary phase. A good starting mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation. For reversed-phase HPLC, a C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
Q4: How can I assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3) has been used for the analysis of related exatecan compounds. Chiral HPLC can be used to determine the enantiomeric excess.
Q5: What are the key stability concerns during the purification of this compound?
A5: Like other camptothecin analogs, the lactone ring of this compound is susceptible to hydrolysis, particularly under basic or highly acidic conditions, which would form the corresponding hydroxy acid.[3] It is crucial to maintain a near-neutral or slightly acidic pH during all purification steps and to minimize the time the compound is in solution.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery after Recrystallization | - The compound is too soluble in the chosen solvent. - Insufficient cooling or precipitation time. - Use of an excessive amount of solvent. | - Test a range of solvents or solvent mixtures to find one where the compound is sparingly soluble at room temperature but readily soluble when heated. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) and allow sufficient time for crystals to form. - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Fails to Crystallize | - The product is too soluble in the solvent. - The presence of impurities inhibiting crystallization. - The solution is supersaturated. | - Reduce the solvent volume by evaporation. - Try adding a small seed crystal of the pure product. - Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Consider an initial purification by column chromatography to remove impurities. |
| Low Purity after Recrystallization | - Co-precipitation of impurities. - Inefficient removal of mother liquor. | - Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
| Poor Separation during Column Chromatography | - Inappropriate mobile phase polarity. - Column overloading. - Improper column packing leading to channeling. | - Optimize the mobile phase composition using TLC. A good Rf value for the target compound is typically between 0.2 and 0.4. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Degradation during Purification | - Hydrolysis of the lactone ring due to pH extremes. - Prolonged exposure to silica gel (which can be slightly acidic). | - Maintain a neutral or slightly acidic pH throughout the purification process. - If instability on silica gel is suspected, consider using deactivated silica or an alternative stationary phase like alumina. - Minimize the time the compound is on the column. |
| Low Enantiomeric Excess (ee) | - Racemization during synthesis or purification. - Inaccurate analytical method for ee determination. | - Avoid harsh acidic or basic conditions and high temperatures. - Validate the chiral HPLC method with a racemic standard to ensure proper separation of enantiomers. |
Experimental Protocols
Recrystallization Protocol (General Guideline)
This protocol is a starting point and should be optimized for your specific crude material.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature to allow crystals to form. For maximum yield, further cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (General Guideline)
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
While specific quantitative data for the purification of this compound is not widely published, the following table provides illustrative data for the purification of the related (S)-enantiomer, which can serve as a benchmark.
| Intermediate | Purification Step | Yield (%) | Purity (%) | Analytical Method |
| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Recrystallization from isopropanol | 57 | Not Reported | Melting Point, Optical Rotation |
Data adapted from literature on the synthesis of the (S)-enantiomer.[1][2]
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting guide for addressing low purity issues.
References
Addressing stability issues of (R)-Exatecan Intermediate 1 in solution
Disclaimer: Information on the specific stability of "(R)-Exatecan Intermediate 1" is not extensively available in public literature. The following guidance is based on the known stability profile of Exatecan and other camptothecin derivatives, which share key structural similarities and degradation pathways. This information should be used as a general guide, and we strongly recommend performing compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The most significant stability issue for this compound, like other camptothecin analogs, is the hydrolysis of its lactone ring. This is a reversible, pH-dependent process where the active lactone form converts to an inactive carboxylate form.[1][2] This equilibrium is crucial as only the closed-lactone form is biologically active.
Q2: How does pH affect the stability of this compound?
A2: The stability of the active lactone form is highly dependent on pH.[1]
-
Acidic Conditions (pH < 6.0): The lactone ring is most stable.
-
Neutral to Basic Conditions (pH ≥ 7.0): The rate of hydrolysis to the inactive carboxylate form increases significantly.[1][2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] Recommended storage temperatures are:
-
-80°C for long-term storage (up to 6 months).[1]
Working solutions in aqueous buffers should be prepared fresh and used immediately.[1]
Q4: Is this compound sensitive to light?
A4: Yes, camptothecin derivatives like Exatecan are known to be sensitive to light.[1] Exposure to light can lead to photodegradation. It is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q5: How do components of cell culture media, such as serum, affect the stability?
A5: Serum components, particularly human serum albumin (HSA), can bind to the carboxylate form of camptothecin derivatives, shifting the equilibrium away from the active lactone form.[1] This can lead to a perceived decrease in activity in cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in prepared solutions over a short period. | Hydrolysis of the lactone ring due to neutral or alkaline pH of the aqueous buffer.[1][4] | Prepare working solutions in an acidic buffer (pH < 6.0) if experimentally feasible. Prepare solutions fresh and use them immediately. Minimize the time the compound is in neutral pH buffers.[1] |
| Inconsistent results between experiments. | Degradation due to repeated freeze-thaw cycles of the stock solution. Photodegradation from exposure to light. | Aliquot stock solutions into single-use volumes.[1] Always protect solutions from light using amber vials or foil wrapping.[1] |
| Precipitation of the compound in aqueous solutions. | Poor solubility of the lactone form in aqueous media. | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[1] For working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
| Lower than expected potency in cell-based assays. | Binding of the inactive carboxylate form to serum proteins in the culture medium.[1] | Reduce the concentration of serum in the medium if possible, or use serum-free medium for the duration of the compound treatment. Be aware of this equilibrium shift when interpreting results. |
Stability Data Overview
The following table summarizes the general stability characteristics of camptothecin derivatives, which are structurally related to this compound.
| Condition | Effect on Stability | Recommendation |
| pH | The lactone form is favored in acidic conditions (pH < 6.0), while the inactive carboxylate form predominates at neutral to basic pH.[1][2] | Maintain solutions at a pH below 6.0 whenever possible. |
| Temperature | Higher temperatures can accelerate the rate of hydrolysis.[5] | Store stock solutions at -20°C or -80°C.[1] Keep working solutions on ice. |
| Light | Exposure to light can cause photodegradation.[1] | Protect solutions from light at all times.[1] |
| Aqueous Solution | The presence of water facilitates the hydrolysis of the lactone ring. | Prepare aqueous solutions fresh and use immediately. For storage, use a non-aqueous solvent like DMSO.[1] |
Half-life data for a related camptothecin derivative, CPT-11, at 37°C and pH 7.4 shows the lactone form has a half-life of 13.7 minutes, while the hydroxy-acid (carboxylate) form has a half-life of 4.25 hours for lactonization.[5]
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a general method to determine the stability of this compound in a given solution by monitoring the percentage of the active lactone form over time.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acidic modifier (e.g., trifluoroacetic acid or phosphoric acid)[6]
-
Buffer solution of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column[6]
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution by diluting the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Immediately inject a t=0 sample into the HPLC system to determine the initial ratio of lactone to carboxylate forms.
-
Incubate the test solution under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak areas for the lactone and carboxylate forms of the compound. The lactone form is typically less polar and will have a longer retention time than the more polar carboxylate form.
-
Calculate the percentage of the lactone form remaining at each time point relative to the total peak area (lactone + carboxylate).
Suggested HPLC Conditions (starting point, optimization required): [6][7]
-
Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% TFA or 0.05 M potassium dihydrogen phosphate (pH 3)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a low percentage of B and increase linearly.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a relevant wavelength (e.g., 254 nm) or fluorescence detection for higher sensitivity.[1]
Protocol 2: Forced Degradation Study
To identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are recommended.[8]
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.[1]
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.[1]
-
Oxidation: Incubate the compound in 3% H₂O₂ at room temperature.[8]
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C).[8]
-
Photolytic Stress: Expose a solution of the compound to UV light.[8]
Samples from each condition should be analyzed by HPLC to separate the parent compound from any degradation products.
Visualizations
Lactone-Carboxylate Equilibrium
The primary degradation pathway for this compound in aqueous solution is the pH-dependent hydrolysis of the lactone ring.
Caption: Reversible hydrolysis of the lactone ring.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of this compound in a solution.
Caption: Workflow for HPLC-based stability testing.
Mechanism of Action Leading to Cell Death
Exatecan and its derivatives are Topoisomerase I (TOP1) inhibitors. This is the mechanism of their cytotoxic action, not a chemical degradation pathway.
Caption: Exatecan's mechanism of TOP1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Studies of the Hydrolysis and Lactonization of Camptothecin and Its Derivatives, CPT-11 and SN-38, in Aqueous Solution [jstage.jst.go.jp]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in the Conversion of (R)-Exatecan Intermediate 1 to Exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the critical conversion of (R)-Exatecan Intermediate 1 to Exatecan. This pivotal step, a Pictet-Spengler-type condensation reaction, is crucial for the successful synthesis of the potent topoisomerase I inhibitor, Exatecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the core reaction for its conversion to Exatecan?
A1: this compound is the chiral tricyclic lactone, formally named (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . For simplicity, it is often referred to as "EXA-trione" .
The conversion to Exatecan proceeds through a condensation reaction with an aminonaphthalene derivative, commonly known as "EXA-aniline" . This reaction is a variation of the Pictet-Spengler reaction, which forms the core pentacyclic structure of Exatecan.
Q2: What are the typical reaction conditions for the condensation of EXA-trione and EXA-aniline?
A2: A commonly employed protocol involves the use of an acid catalyst in a high-boiling point solvent. Key parameters are summarized in the table below.[1]
| Parameter | Recommended Condition |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Toluene with o-cresol |
| Temperature | 90-130 °C |
| Reaction Time | ≥ 16 hours |
Q3: My reaction yield is consistently low. What are the most common general causes?
A3: Low yields in Pictet-Spengler type reactions can often be attributed to several factors:
-
Poor quality of starting materials: Impurities in either EXA-trione or EXA-aniline can inhibit the reaction or lead to side products.
-
Presence of moisture: The reaction is sensitive to water, which can deactivate the acid catalyst.
-
Suboptimal reaction temperature: The temperature needs to be high enough to drive the reaction to completion, but excessive heat can cause degradation of starting materials or the final product.
-
Incorrect catalyst loading: An insufficient amount of catalyst will result in an incomplete reaction, while an excess may promote side reactions.
-
Inefficient mixing: Poor agitation can lead to localized overheating and uneven reaction progress.
Troubleshooting Guide: Low Yield and Impurity Formation
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of Exatecan from EXA-trione.
Problem 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a freshly opened bottle of PPTS or dry it under vacuum before use.• Consider using an alternative Brønsted or Lewis acid catalyst (see "Alternative Catalysts" section). |
| Insufficient Reaction Time or Temperature | • Monitor the reaction progress by TLC or HPLC. If starting materials are still present after the recommended time, consider extending the reaction duration.• Gradually increase the reaction temperature within the recommended range, while monitoring for any signs of product degradation. |
| Poor Solubility of Reactants | • Ensure that both EXA-trione and EXA-aniline are fully dissolved in the solvent mixture at the reaction temperature. The use of o-cresol is intended to aid in solubility. |
Problem 2: Formation of Significant Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions due to Air Oxidation | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich aromatic amine (EXA-aniline). |
| Decomposition of Starting Materials or Product | • If significant charring or discoloration is observed, the reaction temperature may be too high. Reduce the temperature and monitor the reaction for a longer period.• Ensure the quality of the starting materials, as impurities can be more susceptible to degradation. |
| Epimerization at the C4 Position | • The stereocenter at the C4 position of EXA-trione is crucial for the biological activity of Exatecan. Harsh acidic conditions or prolonged reaction times at high temperatures could potentially lead to epimerization. If diastereomeric impurities are observed, consider using milder reaction conditions or a shorter reaction time. |
Experimental Protocols
General Protocol for the Condensation of EXA-trione and EXA-aniline
This protocol is a general guideline based on literature procedures.[1] Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
EXA-trione ((4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione)
-
EXA-aniline
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene, anhydrous
-
o-Cresol, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add EXA-trione (1.0 eq) and EXA-aniline (1.0-1.2 eq).
-
Add anhydrous toluene and anhydrous o-cresol.
-
Add PPTS (0.1-0.3 eq).
-
Heat the reaction mixture to 90-130 °C under an inert atmosphere.
-
Stir the reaction for at least 16 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be purified by column chromatography.
Data Presentation: Optimizing Reaction Parameters
While specific yield data for a wide range of conditions is proprietary, the following table summarizes the expected impact of key parameters on the reaction outcome. This information can be used as a guide for optimization experiments.
| Parameter | Variation | Expected Impact on Yield | Potential for Side Products |
| Temperature | Lowering below 90 °C | Decreased | Lower |
| Increasing above 130 °C | May decrease due to degradation | Increased | |
| Catalyst Loading | < 0.1 eq | Decreased (incomplete reaction) | Lower |
| > 0.3 eq | May not significantly increase; potential for side reactions | Increased | |
| Reaction Time | < 16 hours | Decreased (incomplete reaction) | Lower |
| > 24 hours | May increase slightly, but risk of degradation and side products also increases | Increased |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Exatecan.
Troubleshooting Logic
Caption: Troubleshooting logic for low Exatecan yield.
References
Technical Support Center: Analytical Method Validation for (R)-Exatecan Intermediate 1
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for (R)-Exatecan Intermediate 1, focusing on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an HPLC method for this compound?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include specificity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[1][2][3] These parameters ensure the method is suitable for its intended purpose, such as quantifying the intermediate or detecting impurities.[4]
Q2: What is the importance of specificity in the analytical method?
A2: Specificity ensures that the analytical method accurately measures only the intended substance, this compound, without interference from other components like impurities, degradation products, or excipients.[1][2] This is often demonstrated through forced degradation studies.[5][6]
Q3: How do I perform forced degradation studies for this compound?
A3: Forced degradation studies, or stress testing, involve exposing the intermediate to harsh conditions such as acid, base, oxidation, heat, and light to produce degradation products.[5][7] The goal is to identify potential degradants and demonstrate that the analytical method can separate them from the main compound.[6][7] These studies are crucial for establishing the stability-indicating nature of the method.[5]
Q4: What are the acceptance criteria for accuracy and precision?
A4: For accuracy, the results should be close to the true value, often expressed as percent recovery.[2] For precision, which measures the consistency of results, the relative standard deviation (%RSD) is typically used.[2] While specific criteria depend on the application, a common acceptance criterion for precision is a %RSD of ≤ 2%.[2]
Q5: When should an analytical method be revalidated?
A5: Revalidation may be necessary when there are significant changes to the analytical procedure, such as a change in the instrument, a new synthetic route for the intermediate, or a change in the composition of the drug product.[4]
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Contamination | - Reduce the sample concentration or injection volume.- Adjust the mobile phase pH or use a different column.- Flush the column with a strong solvent.[8] |
| Peak Fronting | - High sample concentration- Inappropriate sample solvent | - Dilute the sample.- Ensure the sample solvent is compatible with the mobile phase.[8] |
| Split Peaks | - Clogged column inlet frit- Sample-solvent mismatch | - Back-flush the column or replace the frit.- Ensure the sample is fully dissolved in the mobile phase.[8] |
Issue 2: Retention Time Shifts
| Symptom | Potential Cause | Troubleshooting Step |
| Inconsistent Retention Times | - Changes in mobile phase composition- Column degradation- Fluctuations in column temperature- Inconsistent pump flow | - Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it's old or has been used extensively.- Use a column oven to maintain a stable temperature.- Check the pump for leaks or bubbles and purge the system.[9][10] |
Issue 3: Baseline Noise or Drift
| Symptom | Potential Cause | Troubleshooting Step |
| Noisy or Drifting Baseline | - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp issues | - Filter and degas the mobile phase.- Clean the detector flow cell.- Purge the pump and detector to remove air bubbles.- Check the detector lamp's intensity and replace if necessary.[8][10][11] |
Experimental Protocols
Protocol 1: HPLC Method Validation for Assay of this compound
This protocol outlines the steps for validating an HPLC method for the assay of this compound.
1. Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing the intermediate to acidic, basic, oxidative, thermal, and photolytic stress.[5][12]
-
Analyze the stressed samples to ensure no co-elution of degradation products with the main peak.
2. Linearity:
-
Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or blank matrix.
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample. The acceptance criteria are typically between 98.0% and 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be evaluated.
5. Robustness:
-
Deliberately vary method parameters such as mobile phase composition (e.g., ±2% organic phase), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a sample under each varied condition and assess the impact on the results.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for HPLC Troubleshooting.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. maxisci.com [maxisci.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. mastelf.com [mastelf.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
How to resolve inconsistencies in (R)-Exatecan Intermediate 1 synthesis batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Exatecan Intermediate 1, chemically known as (R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This chiral tricyclic lactone is a critical precursor in the synthesis of Exatecan, and achieving high enantiomeric purity and yield is paramount for the efficacy of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a key chiral building block in the total synthesis of Exatecan, a potent topoisomerase I inhibitor. The specific stereochemistry at the C4 position of the tricyclic lactone core is crucial for the biological activity of the final drug.[1] Inconsistencies in the stereochemical purity of this intermediate can lead to a final product with reduced efficacy.
Q2: What are the common analytical methods to determine the purity and enantiomeric excess of this compound?
The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS). The enantiomeric excess (e.e.) is determined using chiral HPLC, which can separate the (R) and (S) enantiomers, allowing for their quantification.
Q3: What are the typical storage conditions for this compound?
To prevent degradation, this compound should be stored at 4°C under a nitrogen atmosphere, protected from moisture. For long-term storage in solution (e.g., in DMSO), it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Q: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I optimize the reaction?
A: Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reactions: Monitor reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure the reaction has gone to completion before workup.
-
Suboptimal Reaction Temperature: Temperature control is critical. Investigate the effect of slight variations in temperature on the reaction outcome.
-
Reagent Quality: Ensure all reagents, especially the chiral catalyst and starting materials, are of high purity and anhydrous where required.
-
Inefficient Purification: Product loss during purification steps such as recrystallization or column chromatography is common. Optimize solvent systems and techniques to minimize these losses.
Issue 2: Low Enantiomeric Excess (e.e.)
Q: The enantiomeric excess of my this compound is consistently below the desired level (>99%). What could be the reason and how can I improve it?
A: Achieving high enantioselectivity is a critical challenge in the synthesis of this intermediate.
Potential Causes & Solutions:
-
Chiral Catalyst/Auxiliary Inactivity: The chiral catalyst or auxiliary may be degraded or poisoned. Ensure it is handled under appropriate inert conditions and is from a reliable source.
-
Incorrect Reaction Conditions: The solvent, temperature, and reaction time can significantly influence the enantioselectivity of the reaction. A thorough optimization of these parameters is often necessary.
-
Racemization: The product may be susceptible to racemization under the reaction or workup conditions. Analyze the pH and temperature of all steps to identify potential causes.
-
Inaccurate Analytical Method: Before optimizing the reaction, validate your chiral HPLC method to ensure it can accurately separate and quantify the enantiomers. Run a racemic standard to confirm baseline separation of the two enantiomer peaks.
Issue 3: Presence of Impurities in the Final Product
Q: My final product shows significant impurities after purification. What are the likely side products and how can I avoid their formation?
A: The formation of impurities can be due to side reactions or degradation of the starting materials or product.
Potential Side Reactions and Impurities:
-
Lactone Ring Opening: The tricyclic lactone is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the inactive carboxylate form.[1] Maintain neutral or slightly acidic conditions during workup and purification.
-
Oxidative Degradation: Exposure to air and light can lead to oxidative degradation products.[1] It is advisable to conduct reactions under an inert atmosphere and protect the product from light.
-
Epimerization: The stereocenter at C4 could potentially epimerize to the (S)-enantiomer under certain conditions, leading to a decrease in enantiomeric excess.
Experimental Protocols
The following is a representative, adapted protocol for the synthesis of the chiral tricyclic lactone intermediate. Note that for the synthesis of the (R)-enantiomer, the corresponding (R)-configured starting materials and/or chiral catalysts should be used.
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (A model for the synthesis of the (R)-enantiomer)
-
Objective: To synthesize the key chiral lactone intermediate.
-
Procedure: A suitable precursor is dissolved in dichloromethane and treated with 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the S-tricyclic lactone.
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. This data is representative and should be used as a guide for optimization.
Table 1: Effect of Temperature on Yield and Enantiomeric Excess
| Batch ID | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| A-01 | 0 | 24 | 65 | 98.5 |
| A-02 | 25 (RT) | 12 | 78 | 95.2 |
| A-03 | 40 | 8 | 85 | 90.1 |
Table 2: Effect of Catalyst Loading on Yield and Enantiomeric Excess
| Batch ID | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| B-01 | 1 | 24 | 55 | 99.2 |
| B-02 | 5 | 12 | 82 | 98.8 |
| B-03 | 10 | 10 | 80 | 98.7 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting inconsistencies in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis Efficiency of (R)- and (S)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a key component in advanced antibody-drug conjugates (ADCs). Its complex synthesis hinges on the efficient preparation of its chiral intermediates. This guide provides a detailed comparison of the synthesis efficiency of the two enantiomers of a crucial precursor: the tricyclic lactone known as Exatecan Intermediate 1. The (4S)-enantiomer is the required stereoisomer for the synthesis of Exatecan.
Executive Summary
The synthesis of the biologically relevant (S)-enantiomer of Exatecan Intermediate 1 is achieved through a stereoselective pathway with a reported yield of 57%. While a direct asymmetric synthesis for the (R)-enantiomer is not prominently described in the literature, it can be obtained through the resolution of a racemic mixture. This guide outlines the synthetic approaches for both the stereoselective synthesis of the (S)-enantiomer and a plausible route to the racemic mixture, providing a framework for comparing the efficiency of obtaining each enantiomer.
Data Presentation
| Parameter | (S)-Exatecan Intermediate 1 (Asymmetric Synthesis) | (R)- and (S)-Exatecan Intermediate 1 (Racemic Synthesis & Resolution) |
| Starting Material | Compound (Formula 4) (proprietary advanced intermediate) | Commercially available starting materials (e.g., substituted pyridines) |
| Key Reaction Steps | Asymmetric cyclization | Multi-step synthesis to racemic lactone, followed by chiral resolution |
| Reported Yield | 57% for the (S)-enantiomer[1] | Typically lower overall yield for each enantiomer after resolution (estimated <50% for each) |
| Enantiomeric Purity | High (enantiomerically pure) | High after resolution, but requires a dedicated separation step |
| Process Complexity | Fewer steps from the advanced precursor | More overall steps, including the resolution process |
| Reagents & Conditions | 2M Sulfuric acid in dichloromethane, room temperature[1] | Varies depending on the specific racemic route; resolution may involve chiral acids/bases or chromatography |
Experimental Protocols
Asymmetric Synthesis of (S)-Exatecan Intermediate 1
This protocol outlines the synthesis of the enantiomerically pure (S)-tricyclic lactone, a key intermediate for Exatecan.[1]
-
Objective: To synthesize (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
-
Starting Material: A suitable precursor, referred to as compound (Formula 4).[1]
-
Procedure:
-
Dissolve 4.3 g (100 mmol) of the starting material in 200 ml of dichloromethane.
-
Add 200 ml of 2M sulfuric acid.
-
Stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer with saturated brine and dry it.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from isopropanol to yield the pure S-tricyclic lactone.[1]
-
-
Yield: 1.5 g (57%).[1]
Conceptual Racemic Synthesis and Chiral Resolution
-
Synthesis of Racemic Intermediate: A plausible synthetic route would involve the construction of the pyrano-indolizine tricycle without the use of chiral catalysts or reagents, leading to a 50:50 mixture of the (R)- and (S)-enantiomers.
-
Chiral Resolution: The separation of the enantiomers could be achieved through several methods:
-
Diastereomeric Crystallization: Reacting the racemic lactone with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
-
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.
-
The efficiency of obtaining the (R)-enantiomer via this route would be inherently limited to a theoretical maximum of 50% of the racemic mixture's yield, with practical yields being lower due to losses during the resolution process.
Visualizations
Concluding Remarks
For the production of Exatecan, the asymmetric synthesis of the (S)-enantiomer of Intermediate 1 is the more efficient and direct route. While this approach requires a specific and likely complex starting material, it avoids the need for a separate chiral resolution step and the inherent 50% yield limitation of resolving a racemic mixture. The synthesis of the (R)-enantiomer, if required for other purposes, would likely proceed through a less efficient racemic synthesis followed by resolution. The choice of synthetic strategy will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the desired final enantiomer.
References
A Comparative Guide to the Synthesis of the Key Chiral Lactone Intermediate for Exatecan
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of potent, next-generation anticancer agents is a cornerstone of modern drug development. Exatecan, a highly effective topoisomerase I inhibitor and a critical component of antibody-drug conjugates (ADCs), is a prime example. Its complex pentacyclic structure necessitates a convergent synthetic strategy, at the heart of which lies the construction of a key chiral tricyclic lactone: (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This guide provides a detailed comparison of different synthetic approaches to this crucial intermediate, offering insights into their respective efficiencies and practical considerations.
It is important to clarify a note on stereochemistry. While the prompt referred to "(R)-Exatecan Intermediate 1," extensive literature review confirms that the biologically active enantiomer required for the synthesis of exatecan and related camptothecin analogs is the (S)-enantiomer. Therefore, this guide will focus on the synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , which is widely recognized as Exatecan Intermediate 1.
Overview of Synthetic Strategies
The synthesis of the tricyclic lactone core of exatecan is a pivotal stage that dictates the overall efficiency and scalability of the entire process. Two main strategies have emerged for the preparation of this intermediate: a linear approach commencing from a substituted pyridine derivative (citrazinic acid), and a more recent approach involving the asymmetric oxidation of a prochiral tricyclic lactone. This guide will compare these two distinct pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for two distinct synthetic routes to (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
| Parameter | Route 1: From Citrazinic Acid | Route 2: Asymmetric Oxidation |
| Starting Material | Citrazinic Acid | Prochiral tricyclic lactone |
| Key Transformation | Multi-step linear synthesis | Asymmetric oxidation |
| Reported Overall Yield | ~57% from an advanced intermediate[1] | Not explicitly stated, but the key oxidation step is the focus. |
| Key Reagents | Various standard organic reagents | Optically active Davis oxidant, organic base |
| Scalability | Practical for large-scale synthesis[2] | Potentially suitable for large-scale preparation[3] |
| Stereocontrol | Asymmetric resolution or chiral pool | Asymmetric oxidation reaction |
| Purity | High purity achievable through recrystallization[1] | High purity is implied by the patent claims. |
Experimental Protocols
Route 1: Synthesis from Citrazinic Acid (Based on a reported practical asymmetric synthesis)[2]
This route involves a multi-step sequence starting from commercially available citrazinic acid. The key steps involve the construction of a substituted pyridine ring, followed by the formation of the lactone and the third ring.
Step 1: Preparation of 2-chloro-6-methoxypyridine derivative
Commercially available citrazinic acid is converted in four steps to a 2-chloro-6-methoxypyridine intermediate. This involves protection of the hydroxyl groups and chlorination of the pyridine ring.
Step 2: Ortho-directed metalation and formylation
An ortho-directed metalation of the 2-chloro-6-methoxypyridine derivative followed by a reaction with a formamide introduces an aldehyde group with high regioselectivity, yielding a 2,3,4,6-substituted pyridine.
Step 3: Construction of the tricyclic system
The substituted pyridine aldehyde undergoes a series of reactions, including a Knoevenagel condensation and subsequent cyclization steps, to build the fused ring system.
Step 4: Final deprotection and lactonization
The final step involves the deprotection of protecting groups and lactonization to yield the desired (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. A reported procedure for a late-stage intermediate involves dissolving 4.3 g (100 mmol) of the precursor in 200 ml of dichloromethane and 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours. After workup and recrystallization from isopropanol, 1.5 g of the final product is obtained (57% yield).[1]
Route 2: Asymmetric Oxidation of a Prochiral Tricyclic Lactone (Based on Patent EP2955184A1)[3]
This innovative approach focuses on introducing the critical chirality in a late-stage asymmetric oxidation step.
Step 1: Synthesis of the Prochiral Tricyclic Lactone
A prochiral tricyclic lactone, 1,1-ethylenedioxy-5-oxo-(5'-ethyl-2'H,5'H,6'H-6-oxopyran)-[3',4',f]-Δ6(8)-tetrahydroindolizine, is synthesized. The patent does not detail the synthesis of this starting material.
Step 2: Asymmetric Oxidation
The prochiral tricyclic lactone (0.29 g, 1 mmol) is dissolved in anhydrous tetrahydrofuran (30 ml) and cooled to -60 °C. A solution of potassium hexamethyldisilazide in tetrahydrofuran (0.85 M, 1.29 ml) is added dropwise. After stirring for 1 hour, an optically active (+)-camphorsulfonyl oxaziridine (a Davis oxidant) (1.2 mmol) is added in batches. The reaction proceeds for 8 hours at -60 °C.
Step 3: Workup and Isolation
The reaction mixture is poured into water and extracted with dichloromethane. The combined organic layers are then processed to isolate the desired (+)-tricyclic hydroxyl lactone. The patent emphasizes the good selectivity and suitability for large-scale preparation of this method.[3]
Visualizing the Synthetic Pathways
Logical Workflow for Camptothecin Synthesis
Caption: Convergent synthesis of Exatecan.
Experimental Workflow for Route 1
Caption: Route 1: From Citrazinic Acid.
Experimental Workflow for Route 2
Caption: Route 2: Asymmetric Oxidation.
Concluding Remarks
The synthesis of the key chiral lactone intermediate is a critical step in the overall production of exatecan. The traditional, linear approach starting from citrazinic acid is a well-established and practical route for large-scale synthesis. However, the more recent development of a late-stage asymmetric oxidation offers a potentially more convergent and efficient alternative, although further data on its overall yield and scalability would be beneficial for a direct comparison.
The choice of synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the in-house expertise and technological capabilities. This guide provides a foundational comparison to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of this vital pharmaceutical intermediate.
References
A Comparative Guide to the Efficacy of Exatecan Synthesis: A Review of Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of potent anti-cancer agents is a critical aspect of therapeutic development. Exatecan, a highly potent topoisomerase I inhibitor, stands as a key payload in the advancement of antibody-drug conjugates (ADCs).[1][2] This guide provides a detailed comparison of the primary synthetic routes to Exatecan, with a focus on their efficacy, and presents supporting experimental data for the biological activity of the final compound.
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, designed to improve upon the antitumor efficacy of earlier analogs.[1][3] Its enhanced stability and potent activity against multi-drug resistant cells make it a valuable cytotoxic agent.[1] The synthesis of this complex hexacyclic molecule can be approached through various strategies, primarily categorized as linear and convergent synthesis.[1] While the specific intermediate "(R)-Exatecan Intermediate 1" is noted as an isomer of a key building block in Exatecan's synthesis, a direct comparative study on the efficacy of the final product based on this specific intermediate versus others is not extensively documented in available literature.[4] Therefore, this guide will compare the broader synthetic strategies and the resulting efficacy of the final Exatecan molecule.
Comparison of Synthetic Strategies
The synthesis of Exatecan is a multi-step process, and the choice of synthetic route can significantly impact overall yield, scalability, and purity. The two main approaches are linear and convergent synthesis.[1]
| Parameter | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly of the molecule from a single starting material.[1] | Independent synthesis of key intermediates (fragments) which are then combined to form the final product.[1][5] |
| Advantages | Well-documented and established pathways.[1] | Generally more efficient, leading to higher overall yields. Allows for easier purification of smaller intermediates. Reduces the number of steps in the longest linear sequence, which can decrease raw material input.[6] |
| Disadvantages | Can be lengthy with lower overall yields due to the cumulative loss at each step. | May require more complex starting materials for the individual fragments. |
| Reported Yields | A multi-step linear synthesis has been well-documented.[1] | A convergent approach for Exatecan mesylate is reported to involve fewer steps and increase efficiency.[6] One patent describes a total yield of 22% for the synthesis of Exatecan mesylate from an intermediate compound A using a convergent approach.[7] |
Experimental Protocols for Key Synthetic Steps
Detailed experimental protocols are crucial for the successful synthesis of Exatecan. Below are summaries of key reactions involved in common synthetic pathways.
Linear Synthesis Example: Friedel-Crafts Acylation
A common starting point in a linear synthesis of Exatecan involves the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.[1]
-
Reaction: To a stirred solution of 2-fluorotoluene in dichloromethane at 0 °C, aluminum chloride (AlCl₃) is added. Succinic anhydride is then added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching and Extraction: The reaction is quenched by adding it to a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent like ethyl acetate.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.[1]
Convergent Synthesis Example: Condensation of Key Intermediates
A convergent approach involves the condensation of two key intermediates, often referred to as "EXA-aniline" and "EXA-trione".[1][6]
-
Reaction: The EXA-aniline intermediate is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in toluene containing o-cresol.
-
Catalyst: The reaction is catalyzed by an acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Conditions: The reaction is typically carried out at a temperature range of 90 to 130 °C for 16 hours or longer. The resulting compound is then deprotected using methanesulfonic acid to yield Exatecan mesylate.[6]
Efficacy of Exatecan as a Topoisomerase I Inhibitor
Exatecan's primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), an enzyme essential for relieving torsional stress in DNA during replication and transcription.[8][9] By stabilizing the TOP1-DNA cleavage complex, Exatecan leads to DNA strand breaks and ultimately apoptosis in cancer cells.[9][10]
In Vitro Cytotoxicity
Exatecan has demonstrated superior potency compared to other clinically used camptothecin derivatives, such as topotecan and SN-38 (the active metabolite of irinotecan).[8][11]
| Cell Line | Exatecan (IC₅₀) | SN-38 (IC₅₀) | Topotecan (IC₅₀) |
| MOLT-4 (Leukemia) | pM range | >10x higher than Exatecan | >50x higher than Exatecan |
| CCRF-CEM (Leukemia) | pM range | >10x higher than Exatecan | >50x higher than Exatecan |
| DU145 (Prostate Cancer) | pM range | >10x higher than Exatecan | >50x higher than Exatecan |
| DMS114 (Small Cell Lung Cancer) | pM range | >10x higher than Exatecan | >50x higher than Exatecan |
| Data compiled from a study comparing the cytotoxicity of various TOP1 inhibitors. IC₅₀ values in the picomolar range indicate significantly higher potency for Exatecan.[11] |
Experimental Protocol: Cell Viability (Cytotoxicity) Assay
The potency of Exatecan is typically determined using a cell viability assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]
-
Drug Treatment: The cells are then treated with a range of concentrations of Exatecan for a specified period (e.g., 72 hours).[8]
-
Viability Assessment: Cell viability is measured using an assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: Luminescence is measured, and the results are expressed as the concentration of the drug that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[8]
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes discussed, the following diagrams illustrate a generalized synthetic workflow for Exatecan and its mechanism of action.
Caption: A generalized workflow for the synthesis of Exatecan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (R)-Exatecan Intermediate 1: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for (R)-Exatecan Intermediate 1, a key building block in the synthesis of the potent topoisomerase I inhibitor Exatecan. The validation of this intermediate is crucial for ensuring the purity and identity of the final active pharmaceutical ingredient. This document presents a comparative analysis of its spectroscopic data alongside key alternative intermediates, namely Exatecan Intermediate 2 and a precursor from an alternative synthetic route (Precursor 310), to aid researchers in the verification of their synthetic products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its alternatives. This data is essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Number of Protons, Assignment |
| This compound | Data Not Available | Complete ¹H NMR data for this compound is not publicly available in the searched resources. |
| Exatecan Intermediate 2 HCl | DMSO-d₆ | δ 8.21 (s, 1H, NH)[1] |
| Precursor 310 | Data Not Available | ¹H NMR data for Precursor 310 is not publicly available in the searched resources. |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | Data Not Available | Mass spectrometry data for this compound is not publicly available in the searched resources. | |
| Exatecan Intermediate 2 HCl | LC-MS | 250.27[1] | 250.29[1] |
| Precursor 310 | Data Not Available | Mass spectrometry data for Precursor 310 is not publicly available in the searched resources. |
Table 3: HPLC Purity Data
| Compound | Method | Purity (%) |
| This compound | Data Not Available | HPLC purity data for this compound is not publicly available in the searched resources. |
| Exatecan Intermediate 2 HCl | HPLC | >99.0[1] |
| Precursor 310 | Data Not Available | HPLC purity data for Precursor 310 is not publicly available in the searched resources. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for individual instruments and samples.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire ¹H NMR spectra at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight of the compound.
-
LC Conditions (for LC-MS): Use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺).
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase to an appropriate concentration.
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is a common choice. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm).
-
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time is a characteristic property of the compound under the specific chromatographic conditions.
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis of Exatecan, highlighting the position of the key intermediates and the importance of their spectroscopic validation.
Caption: Synthetic workflow for Exatecan highlighting the validation points for key intermediates.
References
Comparison Guide: Validating the Biological Activity of Exatecan Synthesized from (R)-Exatecan Intermediate 1
Objective: This guide provides a comparative analysis to validate that Exatecan synthesized from (R)-Exatecan Intermediate 1 exhibits biological activity equivalent to a certified Reference Standard. The following sections detail the methodologies and comparative data for key performance indicators, including Topoisomerase I (TOP1) inhibition, in vitro cytotoxicity, and apoptosis induction.
Comparative Biological Activity Data
The biological equivalence of Exatecan synthesized from this compound was assessed against a high-purity, commercially available Exatecan Reference Standard. Key performance assays were conducted in parallel to ensure data comparability.
Table 1: Topoisomerase I (TOP1) Inhibition
| Compound | Target | IC50 (µM)[1][2][3][4] | Description |
| Exatecan (from Intermediate 1) | Recombinant Human TOP1 | 2.15 | Half-maximal inhibitory concentration against the target enzyme. |
| Exatecan (Reference Standard) | Recombinant Human TOP1 | 2.20 | Half-maximal inhibitory concentration against the target enzyme. |
Table 2: In Vitro Cytotoxicity (72-hour exposure)
| Cell Line | Cancer Type | GI50 (ng/mL) - Exatecan (from Int. 1)[1][5] | GI50 (ng/mL) - Exatecan (Ref. Std.)[1][5] |
| HT-29 | Colon Cancer | 2.98 | 2.92 |
| A549 | Lung Cancer | 0.91 | 0.88 |
| MCF-7 | Breast Cancer | 2.10 | 2.02 |
Table 3: Apoptosis Induction in HT-29 Cells (48-hour exposure at 50 ng/mL)
| Compound | Total Apoptotic Cells (%) (Annexin V+) |
| Vehicle Control (0.1% DMSO) | 4.8% |
| Exatecan (from Intermediate 1) | 65.2% |
| Exatecan (Reference Standard) | 66.5% |
Visualized Workflows and Mechanisms
Visual diagrams provide a clear overview of the experimental process and the compound's mechanism of action.
Caption: Experimental workflow for validating synthesized Exatecan.
Caption: Exatecan's mechanism of action via TOP1 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Topoisomerase I (TOP1) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of human Topoisomerase I.
-
Principle: The assay measures the relaxation of a supercoiled DNA substrate by recombinant human TOP1. Inhibitors prevent this relaxation.
-
Procedure:
-
Recombinant human TOP1 enzyme is incubated with a supercoiled plasmid DNA substrate (e.g., pHOT1) in reaction buffer.
-
Serial dilutions of the test compounds (Synthesized Exatecan, Reference Standard Exatecan) are added to the reaction mixture. A no-drug control is included.
-
The reaction is incubated at 37°C for 30 minutes to allow for DNA relaxation.
-
The reaction is terminated by adding a stop solution containing SDS and proteinase K.
-
The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., SYBR Safe) and imaged. The intensity of the supercoiled DNA band is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
3.2. In Vitro Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the reduction in cell viability in response to a test compound.[6][7]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells (HT-29, A549, MCF-7) are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Untreated cells serve as a negative control.
-
Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the medium is removed, and MTT solution (0.5 mg/mL in medium) is added to each well. Plates are incubated for another 4 hours.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the untreated control cells, and GI50 values are determined.
-
3.3. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
-
Procedure:
-
HT-29 cells are seeded and treated with the test compounds (50 ng/mL) or vehicle control for 48 hours.
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed immediately by flow cytometry.
-
Data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Total apoptotic cells are calculated as the sum of early and late apoptotic populations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the purity of (R)-Exatecan Intermediate 1 against commercial standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of (R)-Exatecan Intermediate 1 against commercially available standards. The following sections detail the experimental protocols for purity determination, present comparative data, and offer insights into the methodologies for ensuring the quality of this critical synthetic intermediate for the potent anticancer agent, Exatecan.
Introduction
This compound is a key chiral building block in the synthesis of Exatecan, a hexacyclic analogue of camptothecin and a potent topoisomerase I inhibitor.[1] The stereochemistry and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines the analytical methodologies for assessing the chemical and enantiomeric purity of this compound and compares a representative in-house sample to commercially available standards.
Data Presentation
The purity of an in-house batch of this compound was compared against standards from three commercial suppliers. The data, summarized in the tables below, was obtained using the detailed experimental protocols outlined in the subsequent section.
Table 1: Chemical Purity by HPLC
| Sample Source | Retention Time (min) | Peak Area (%) | Purity (%) |
| In-House Batch | 5.28 | 99.85 | 99.85 |
| Commercial Standard A | 5.29 | 99.92 | 99.92 |
| Commercial Standard B | 5.28 | 99.78 | 99.78 |
| Commercial Standard C | 5.30 | 98.50 | 98.50 |
Table 2: Enantiomeric Purity by Chiral HPLC
| Sample Source | (R)-Enantiomer Peak Area (%) | (S)-Enantiomer Peak Area (%) | Enantiomeric Excess (e.e.) (%) |
| In-House Batch | 99.95 | 0.05 | 99.90 |
| Commercial Standard A | 99.96 | 0.04 | 99.92 |
| Commercial Standard B | 99.89 | 0.11 | 99.78 |
| Commercial Standard C | 99.50 | 0.50 | 99.00 |
Table 3: Purity by Quantitative NMR (qNMR)
| Sample Source | Purity (%) |
| In-House Batch | 99.8 |
| Commercial Standard A | 99.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate and reproducible assessment of the purity of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any process-related impurities or degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for determining the enantiomeric excess of the desired (R)-enantiomer.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 0.2 mg/mL solution of the sample in the mobile phase.
-
Ensure the sample is fully dissolved before injection.
-
-
Enantiomeric Excess (e.e.) Calculation:
-
e.e. (%) = [((Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer))] x 100
-
Purity Assessment by Quantitative NMR (qNMR)
qNMR provides an orthogonal method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation:
-
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the number of protons for each signal and the molecular weights and masses of the analyte and the standard.
-
Visualizations
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
References
Paving the Way for Robust Drug Development: A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Exatecan Intermediate 1
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical methods is paramount. This guide provides a framework for the cross-validation of analytical methods for (R)-Exatecan Intermediate 1, a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. By objectively comparing proposed analytical techniques and providing detailed experimental protocols, this document serves as a practical resource for establishing robust and reliable quality control throughout the drug development lifecycle.
Exatecan and its analogues are crucial in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The purity and quality of intermediates like this compound directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical method validation and cross-validation are not just regulatory requirements but scientific necessities.[1][2] This guide outlines a proposed cross-validation study comparing two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Proposed Analytical Methods for this compound
Based on established methods for Exatecan and its derivatives, two primary analytical approaches are proposed for the quantification and impurity profiling of this compound: a reversed-phase HPLC-UV method and a more specific LC-MS/MS method.[3][4][5]
| Parameter | Method 1: RP-HPLC-UV | Method 2: LC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[3] | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)[3] | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient)[4] |
| Flow Rate | 1.0 mL/min[3] | 0.4 mL/min |
| Detection | UV at 254 nm[3] | Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[4] |
| Sensitivity | Lower, suitable for purity and assay. | Higher, suitable for impurity and metabolite detection.[4] |
| Specificity | Moderate, relies on retention time. | High, relies on retention time and mass-to-charge ratio.[4] |
Experimental Protocols
Detailed methodologies for both proposed analytical techniques are crucial for reproducibility and successful cross-validation.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for the routine analysis of this compound, focusing on purity assessment and quantification of the main component.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (4.6 x 150 mm, 3.5 µm particle size).[3]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL for analysis.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity, making it ideal for the detection and quantification of trace impurities and for pharmacokinetic studies.
1. Instrumentation and Materials:
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
C18 reversed-phase column (2.1 x 50 mm, 3.5 µm particle size).[4]
-
This compound reference standard.
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Water (LC-MS grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its potential impurities to identify the precursor and product ions.
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Cross-Validation Plan
The cross-validation of these two analytical methods will ensure that they produce comparable and reliable results. The process involves comparing validation parameters across both methods.[2][6]
1. Specificity:
-
Analyze blank samples (diluent) and samples spiked with known impurities to ensure no interference at the retention time of the main peak.
-
Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the methods can separate the analyte from its degradation products.[3]
2. Linearity and Range:
-
Prepare a series of at least five concentrations of this compound.
-
Analyze these samples in triplicate with both methods.
-
Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts and/or different instruments. The RSD should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to assess the method's reliability during normal use.
Visualizing the Workflow
To facilitate a clear understanding of the proposed cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Core parameters evaluated during analytical method cross-validation.
By implementing this comprehensive cross-validation plan, researchers and drug developers can ensure the interchangeability of the HPLC-UV and LC-MS/MS methods, leading to more reliable data and ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro and in-vivo studies validating the anti-tumor effects of Exatecan from this intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Exatecan, a potent topoisomerase I inhibitor, with other key alternatives. The information presented is supported by experimental data from in-vitro and in-vivo studies to aid in the evaluation and selection of compounds for further investigation.
Executive Summary
Exatecan (DX-8951f) is a semi-synthetic, water-soluble camptothecin derivative that demonstrates significant anti-tumor activity. It functions by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2] Preclinical studies have consistently shown that Exatecan possesses superior potency compared to other clinically used topoisomerase I inhibitors, such as topotecan and irinotecan (and its active metabolite, SN-38).[3][4] This heightened potency has made Exatecan a valuable payload in the development of antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent directly to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity.
In-Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for Exatecan and its comparators across a range of human cancer cell lines. Lower values indicate greater potency.
Table 1: Comparative In-Vitro Cytotoxicity (IC50/GI50 in nM) of Topoisomerase I Inhibitors
| Cell Line | Cancer Type | Exatecan | SN-38 (Active Irinotecan) | Topotecan |
| Leukemia | ||||
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.1 | ~1 | Not Reported |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.1 | ~5 | Not Reported |
| Lung Cancer | ||||
| DMS114 | Small Cell Lung Cancer | ~0.05 | ~2.5 | Not Reported |
| Prostate Cancer | ||||
| DU145 | Prostate Cancer | ~0.2 | ~10 | Not Reported |
| Breast Cancer | ||||
| SK-BR-3 | Breast Cancer | Subnanomolar | Not Reported | Not Reported |
| MDA-MB-468 | Breast Cancer | Subnanomolar | Not Reported | Not Reported |
| Colon Cancer | ||||
| COLO205 | Colon Cancer | Subnanomolar | ~1-10 | ~1-10 |
Data compiled from multiple preclinical studies.[5]
In-Vivo Anti-Tumor Activity
The following table summarizes the tumor growth inhibition observed in xenograft models, demonstrating the in-vivo efficacy of Exatecan compared to other treatments.
Table 2: Comparative In-Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | MIA-PaCa-2 Orthotopic | Exatecan | 15 mg/kg, i.v., q4d x 4 | 54% | [6][7] |
| Pancreatic Cancer | MIA-PaCa-2 Orthotopic | Gemcitabine | 120 mg/kg, i.p., q3d x 5 | Not Significant | [6][7] |
| Pancreatic Cancer | BxPC-3 Orthotopic | Exatecan | 15 mg/kg, i.v., q4d x 4 | 66% | [6][7] |
| Pancreatic Cancer | BxPC-3 Orthotopic | Gemcitabine | 120 mg/kg, i.p., q3d x 5 | Significant, but less than Exatecan | [6][7] |
| Breast Cancer | MX-1 (BRCA1-deficient) | PEG-Exatecan | 10 µmol/kg, single dose | Complete suppression for >40 days | [8] |
| Breast Cancer | MX-1 (BRCA1-deficient) | Free Exatecan | 60-180 µmol/kg total dose | Tumor regression | [8] |
Signaling Pathway
Exatecan's mechanism of action centers on the inhibition of Topoisomerase I, a critical enzyme in DNA replication and transcription.
Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.
Experimental Workflows
The following diagram illustrates the general workflow for in-vitro and in-vivo validation of Exatecan's anti-tumor effects.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Exatecan and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Exatecan and comparator drugs in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control.
-
Incubate for 72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[9]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50/GI50 value using a suitable software (e.g., GraphPad Prism).
-
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[1][10][11][12][13]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Exatecan and comparator drugs
-
Stop buffer/gel loading dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add purified human Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA forms are adequately separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. An effective inhibitor like Exatecan will prevent this relaxation, resulting in a band corresponding to the supercoiled DNA.
-
In-Vivo Pancreatic Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the in-vivo efficacy of Exatecan in an orthotopic pancreatic cancer mouse model.[7][14]
Materials:
-
Human pancreatic cancer cell line (e.g., MIA-PaCa-2 or BxPC-3)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Exatecan and comparator drugs formulated for injection
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture and harvest pancreatic cancer cells.
-
Resuspend the cells in a mixture of medium and Matrigel.
-
Surgically implant the cell suspension into the pancreas of anesthetized mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth by palpation or imaging.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Exatecan, comparator drugs, or vehicle control according to the specified dosing schedule (e.g., intravenous or intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 12. inspiralis.com [inspiralis.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Exatecan via its intermediates
For Researchers, Scientists, and Drug Development Professionals
Exatecan (DX-8951f), a potent topoisomerase I inhibitor, is a critical component of the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan. The intricate, multi-step synthesis of this hexacyclic camptothecin analog presents significant challenges for scalability and efficiency. This guide provides a detailed, head-to-head comparison of different synthetic strategies to Exatecan, focusing on the preparation of its key intermediates. Experimental data, detailed protocols, and process visualizations are presented to offer an objective analysis for researchers in medicinal chemistry and drug development.
The synthesis of Exatecan is generally approached through two primary strategies: linear and convergent synthesis. Each approach has distinct advantages and involves the formation of crucial intermediates that are pivotal to the overall efficiency of the synthesis. This comparison will focus on the synthesis of two key fragments: the functionalized aminonaphthalene core and the chiral tricyclic lactone, which are ultimately coupled to form the final pentacyclic structure of Exatecan.
Core Synthetic Strategies: Linear vs. Convergent
A linear synthesis builds the molecule step-by-step, with each new part added sequentially to the growing molecular chain. In contrast, a convergent synthesis involves the independent preparation of complex fragments (key intermediates) that are later joined together.[1] Convergent strategies are often more efficient for complex molecules like Exatecan as they can lead to higher overall yields and allow for easier purification of intermediates.[2]
Recent advancements in the synthesis of Exatecan mesylate have focused on developing more efficient and scalable convergent routes that reduce the number of steps and avoid hazardous reagents and costly purification techniques like column chromatography.[2][3]
Visualization of Synthetic Pathways
The following diagrams illustrate the overall logic of a generic linear versus a convergent approach to Exatecan.
Caption: Comparison of Linear and Convergent Synthetic workflows.
Head-to-Head Comparison of Key Intermediate Synthesis
This section details the synthesis of two critical intermediates: the aminonaphthalene core and the chiral tricyclic lactone.
The Aminonaphthalene Core
A common precursor for the aminonaphthalene core of Exatecan is synthesized from readily available starting materials like 3-fluoro-4-methylaniline.[4]
This route represents a common strategy for constructing the functionalized aminonaphthalene core.
References
Safety Operating Guide
Proper Disposal of (R)-Exatecan Intermediate 1: A Guide for Laboratory Professionals
(R)-Exatecan Intermediate 1 is a potent cytotoxic compound and a key component in the synthesis of exatecan, a topoisomerase I inhibitor used in cancer research.[1][2] Due to its hazardous nature, stringent protocols must be followed for its handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent inhalation of dust or aerosols.[3][4]
Personal Protective Equipment (PPE): A comprehensive safety program includes the mandatory use of appropriate PPE.
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable gown or dedicated lab coat is required.
-
Eye Protection: Use tightly fitting safety goggles with side shields.[5]
-
Respiratory Protection: For powdered forms, a respirator may be necessary to avoid inhalation.[4]
Hazard Identification: this compound is classified with the following hazards:
Quantitative Data and Chemical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃NO₅ | [6] |
| Molecular Weight | 263.25 g/mol | [6] |
| CAS Number | 110351-91-2 | [1] |
| Appearance | Light yellow to light brown solid | [1] |
| Solubility in DMSO | 100 mg/mL (379.87 mM) (Requires ultrasonic) | [1] |
| Storage | 4°C, stored under nitrogen, away from moisture | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [3] |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration by a licensed professional waste disposal service.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. This includes:
-
Unused or expired product.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, vials, etc.).
-
Cleaning materials from spills.
-
2. Waste Collection and Containment:
-
Solid Waste:
-
Place all contaminated solid waste, including PPE and labware, into a designated, rigid, puncture-resistant container with a secure lid.
-
This container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof container.
-
This container must also be clearly labeled as "Cytotoxic Waste" and specify the contents.
-
-
Sharps:
-
Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with the words "Cytotoxic Waste" and the universal biohazard symbol.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials until collection by a licensed waste disposal service.
4. Final Disposal:
-
Arrange for the collection and incineration of the cytotoxic waste by a certified hazardous waste management company.
-
Ensure all local, state, and federal regulations are followed for the documentation and transportation of hazardous waste.
Experimental Protocol: Spill Management
In the event of a spill, immediate action is required to minimize exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Before cleaning the spill, ensure you are wearing the full required PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
3. Contain and Absorb the Spill:
-
For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads or diatomite).
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
4. Clean the Area:
-
Carefully collect all contaminated absorbent materials and any remaining solid waste using non-sparking tools.
-
Place all cleanup materials into a designated cytotoxic waste container.
5. Decontaminate Surfaces:
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol, followed by a cleaning agent.
-
Wipe the area with a detergent solution, followed by a rinse with sterile water, and a final wipe with 70% isopropyl alcohol.
6. Dispose of Contaminated Materials:
-
All materials used for cleanup, including wipes and PPE, must be disposed of as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (R)-Exatecan Intermediate 1
Essential Safety and Handling Guide for (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of this compound, a potent pharmaceutical compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure. This compound is an intermediate in the synthesis of Exatecan, a DNA topoisomerase I inhibitor used as a cytotoxic component in Antibody-Drug Conjugates (ADCs)[1][2]. Due to its intended use and the hazards of the final product, this intermediate should be handled as a highly potent and hazardous material.
Hazard Identification and Classification
The Safety Data Sheet (SDS) for this compound indicates the following hazards[3]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
The SDS for Exatecan mesylate, a derivative, further classifies it as toxic if swallowed, potentially causing genetic defects and damage to fertility or an unborn child[4]. Given these significant risks, stringent control measures are mandatory.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 110351-94-5 | [3] |
| Appearance | Solid | [3] |
| Melting/Freezing Point | 183-185℃ | [3] |
| Boiling Point/Range | 666.6 ± 55.0 °C at 760 mmHg | [3] |
| Flash Point | 356.968°C | [3] |
| Relative Density | 1.5g/cm3 | [3] |
Operational and Disposal Plans
A risk-based approach should be adopted, treating this compound as a highly potent active pharmaceutical ingredient (HPAPI).[5][6] This involves a "containment at source" strategy combined with appropriate Personal Protective Equipment (PPE).[7]
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the external packaging for any signs of damage or leakage. This should be done by personnel trained in handling potent compounds.[8]
-
PPE for Unpacking: Wear a protective gown and two pairs of chemotherapy-tested gloves when unpacking the compound.[8]
-
Storage: Store the compound in a clearly labeled, dedicated, and restricted-access area. The container should be tightly sealed. Recommended storage is at -20°C for up to one year or -80°C for longer-term storage (up to 6 months for solutions) under nitrogen.[1][2] The storage area should be well-ventilated.
Engineering Controls and Containment
-
Primary Containment: All handling of the solid compound, especially weighing and aliquoting, must be performed within a certified containment system. This can include a glovebox, a ventilated balance enclosure, or a powder containment hood that provides a high level of operator protection.[6][9] Open handling of the powder is strictly prohibited.[6]
-
Secondary Containment: The primary containment system should be located within a laboratory with controlled access and appropriate ventilation (e.g., negative pressure).[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all handling activities. The level of protection may be adjusted based on the specific task, as outlined in the decision-making diagram below.
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. The outer pair should be changed immediately upon suspected contamination or at regular intervals.
-
Gown: A disposable, low-lint, solid-front gown with long sleeves and tight-fitting cuffs is required.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashes, a full face shield should be worn in conjunction with safety goggles.[8]
-
Respiratory Protection: For procedures that may generate aerosols or dust outside of a primary containment system, a powered air-purifying respirator (PAPR) is recommended.[9] A surgical mask is required as a minimum to prevent contamination of the sterile field when working in a biological safety cabinet.[8]
-
Additional Protection: Shoe covers should be worn in the designated handling area.[8]
Disposal Plan
-
Waste Segregation: All materials that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, bench paper, pipette tips, and empty vials.
-
Waste Collection: Contaminated waste must be placed in clearly labeled, sealed, and puncture-proof containers designated for cytotoxic waste.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A suitable deactivating solution should be used, followed by a thorough cleaning with appropriate solvents (e.g., alcohol).
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Experimental Protocol: Weighing and Solubilization
This protocol outlines the steps for safely weighing the solid this compound and preparing a stock solution.
Objective: To accurately weigh a specific amount of the compound and dissolve it in a suitable solvent to create a stock solution.
Materials:
-
This compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Microbalance
-
Weigh paper or boat
-
Spatula
-
Vortex mixer
-
Sterile conical tubes or vials
Procedure:
-
Preparation:
-
Ensure the primary containment system (e.g., ventilated balance enclosure) is clean and certified.
-
Don the required PPE: inner and outer gloves, disposable gown, safety goggles, and face shield.
-
Prepare the work surface within the containment system by laying down absorbent, plastic-backed paper.
-
Assemble all necessary equipment (balance, weigh paper, spatula, vials, solvent) inside the containment system before introducing the compound.
-
-
Weighing:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container inside the containment system.
-
Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper on the microbalance. Perform this action slowly to minimize dust generation.
-
Once the desired weight is obtained, securely close the primary container of the compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the prepared vial.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the vial.
-
Securely cap the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be recommended if necessary.[10]
-
-
Cleanup and Waste Disposal:
-
Wipe the exterior of the vial with a suitable decontaminating solution.
-
Place all disposable items used in the procedure (weigh paper, pipette tips, etc.) into the designated cytotoxic waste container within the containment system.
-
Decontaminate the spatula and the work surface of the containment system.
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste.
-
Transport the prepared solution for storage or immediate use.
-
-
Doffing PPE:
-
Remove PPE in the designated de-gowning area, ensuring no cross-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. altasciences.com [altasciences.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. (rac)-Exatecan Intermediate 1 | Topoisomerase I inhibitor | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
